molecular formula C8H8BClO4 B1593219 4-Chloro-3-(methoxycarbonyl)phenylboronic acid CAS No. 874219-45-1

4-Chloro-3-(methoxycarbonyl)phenylboronic acid

Cat. No.: B1593219
CAS No.: 874219-45-1
M. Wt: 214.41 g/mol
InChI Key: YEPWHDGFBVDINZ-UHFFFAOYSA-N
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Description

4-Chloro-3-(methoxycarbonyl)phenylboronic acid (CAS RN: 874219-45-1) is a high-purity benzeneboronic acid derivative supplied as a white to almost white powder or crystal . With a molecular formula of C₈H₈BClO₄ and a molecular weight of 214.41 g/mol, this compound is characterized by a melting point of 138 °C and is soluble in methanol . The product is guaranteed to have a purity of >97.0% as determined by neutralization titration, and its structure is confirmed by NMR spectroscopy . It is important to note that this material contains varying amounts of its anhydride . As a versatile synthetic intermediate, this boronic acid is primarily valued in medicinal chemistry and materials science research for Suzuki-Miyaura cross-coupling reactions. Its molecular structure incorporates two distinct reactive sites: the boronic acid functional group, which facilitates the carbon-carbon bond formation characteristic of Suzuki reactions, and the methyl ester, which offers a handle for further functionalization. The chlorine substituent adds additional potential for selective derivatization, making this compound a valuable building block for the construction of complex, multifunctional organic molecules, such as pharmaceutical candidates and advanced materials. For optimal storage and handling, it is recommended to keep the product under an inert atmosphere at room temperature, ideally in a cool and dark place below 15°C . Please refer to the Safety Data Sheet (SDS) for detailed hazard information. This product is intended For Research Use Only and is not classified as a medicinal product or for use in diagnostics.

Properties

IUPAC Name

(4-chloro-3-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8BClO4/c1-14-8(11)6-4-5(9(12)13)2-3-7(6)10/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPWHDGFBVDINZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629622
Record name [4-Chloro-3-(methoxycarbonyl)phenyl]boronic acid
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Molecular Weight

214.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874219-45-1
Record name 1-Methyl 5-borono-2-chlorobenzoate
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Record name [4-Chloro-3-(methoxycarbonyl)phenyl]boronic acid
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Record name 4-Chloro-3-(methoxycarbonyl)benzeneboronic acid
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Foundational & Exploratory

what are the properties of 4-Chloro-3-(methoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-3-(methoxycarbonyl)phenylboronic acid

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core physicochemical properties, field-proven applications, detailed experimental protocols, and critical safety information.

Introduction and Strategic Importance

This compound (CAS No. 874219-45-1) is a disubstituted arylboronic acid that has gained prominence as a versatile intermediate in organic synthesis.[1] Its strategic value lies in the orthogonal reactivity of its functional groups: the boronic acid moiety, which is a cornerstone of palladium-catalyzed cross-coupling reactions; the chloro substituent, which can serve as a secondary coupling site or a steric/electronic modifier; and the methoxycarbonyl group, which acts as a synthetic handle for further derivatization.

This trifecta of functionality makes it an invaluable reagent in the construction of complex molecular architectures, particularly in the synthesis of biaryl compounds which are prevalent scaffolds in pharmaceuticals and advanced materials.[1][2][3] Its primary application is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[4]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a reagent's physical properties is fundamental to its effective use in experimental design. The key properties of this compound are summarized below. It is often supplied containing varying amounts of its anhydride, the corresponding boroxine, which can impact reactivity.[5] Recrystallization can be employed to ensure high purity and reactivity.[6]

PropertyValueSource(s)
CAS Number 874219-45-1[5]
Molecular Formula C₈H₈BClO₄[5]
Molecular Weight 214.41 g/mol
Appearance White to off-white solid, powder, or crystal[5]
Melting Point 138 °C[5]
Solubility Soluble in methanol
Purity Typically ≥97%[5]

Below is the chemical structure of the molecule.

Caption: 2D structure of this compound.

Synthesis and Purification

While numerous suppliers provide this reagent, understanding its synthesis is crucial for specialized applications or custom analogue development. Arylboronic acids are commonly synthesized via the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

Conceptual Synthetic Protocol

This protocol describes a plausible route from a commercially available precursor, methyl 2-chloro-5-bromobenzoate.

Step 1: Lithiation

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add methyl 2-chloro-5-bromobenzoate to the flask.

  • Slowly add a solution of n-butyllithium (n-BuLi) dropwise while maintaining the temperature at -78 °C. The bromine is more susceptible to lithium-halogen exchange than the chlorine at this position.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.

Step 2: Borylation

  • While maintaining the temperature at -78 °C, add trimethyl borate (B(OMe)₃) dropwise to the aryllithium solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Isolation

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2).

  • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexanes mixture) to afford pure this compound.

Reactivity and Application in Suzuki-Miyaura Cross-Coupling

The paramount application of this reagent is its participation in Suzuki-Miyaura cross-coupling reactions to synthesize substituted biaryl compounds.[1][3] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide or triflate.

Mechanism and Causality in Experimental Design

The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetallation: The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[7] This boronate then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

The choice of catalyst, base, and solvent is critical for reaction success and must be optimized for the specific substrates.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine aryl halide, This compound, and base (e.g., K₂CO₃) in a reaction vessel. catalyst 2. Add Pd catalyst (e.g., Pd(PPh₃)₄) and solvent (e.g., Toluene/EtOH/H₂O). reagents->catalyst purge 3. Purge vessel with inert gas (Ar/N₂) to remove oxygen. catalyst->purge heat 4. Heat the mixture to reflux (e.g., 80-100 °C) with vigorous stirring. purge->heat monitor 5. Monitor reaction progress by TLC or LC-MS until starting material is consumed. heat->monitor cool 6. Cool reaction to room temperature and dilute with ethyl acetate. monitor->cool wash 7. Wash with water and brine. Dry organic layer over MgSO₄. cool->wash concentrate 8. Filter and concentrate under reduced pressure. wash->concentrate purify 9. Purify crude product via column chromatography or recrystallization. concentrate->purify

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Synthesis of a Biaryl Compound

This protocol details the coupling of this compound with 4-bromoanisole.

Materials:

  • This compound (1.05 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Solvent: Toluene (8 mL), Ethanol (2 mL), Water (2 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole, this compound, and potassium carbonate.

  • Add the palladium catalyst, followed by the toluene, ethanol, and water.

  • Purge the flask with argon for 10-15 minutes to ensure an inert atmosphere.

  • Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 12-16 hours.

  • Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Safety and Handling

Adherence to proper safety protocols is essential when handling this chemical. The following information is synthesized from safety data sheets (SDS).

  • Hazard Classification: This compound is classified as causing skin irritation (H315, Category 2) and serious eye irritation (H319, Category 2). Some sources also indicate it may cause respiratory irritation (H335, Category 3).[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere is also recommended to prevent degradation.[10]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of water. If irritation occurs, seek medical attention.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If eye irritation persists, seek medical attention.

    • Inhalation: Move the person to fresh air. If you feel unwell, seek medical advice.

References

4-Chloro-3-(methoxycarbonyl)phenylboronic acid CAS number 874219-45-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-3-(methoxycarbonyl)phenylboronic acid

Introduction: A Versatile Building Block in Modern Synthesis

This compound (CAS No. 874219-45-1) is a highly functionalized arylboronic acid that has emerged as a crucial intermediate in organic synthesis and medicinal chemistry.[1][2] Its strategic substitution pattern, featuring a chloro group, a methoxycarbonyl ester, and the reactive boronic acid moiety, makes it an invaluable tool for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its properties, synthesis, purification, and core applications, with a particular focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern carbon-carbon bond formation.[3][4]

The presence of orthogonal functional groups allows for selective, stepwise modifications. The boronic acid is primed for cross-coupling, the ester group can be hydrolyzed or amidated, and the chloro substituent offers an additional site for nucleophilic substitution or a secondary cross-coupling event. This inherent versatility has positioned the compound as a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][5]

Physicochemical and Structural Properties

The compound is typically supplied as a white to off-white crystalline solid.[1][6] Its stability and solubility in common organic solvents facilitate its use across a wide range of reaction conditions.[1]

PropertyValueReference
CAS Number 874219-45-1[1][6][7]
Molecular Formula C₈H₈BClO₄[1][6][7]
Molecular Weight 214.41 g/mol [1][6][7]
Appearance White to off-white crystalline powder/solid[1][6]
Melting Point ~138 °C[1][6]
Purity Typically ≥97%[1][6][7]
SMILES COC(=O)C1=CC(B(O)O)=CC=C1Cl[8]

Synthesis and Purification Strategies

A General Synthetic Workflow

While proprietary synthesis routes may vary, a common and logical approach to synthesizing substituted arylboronic acids involves a lithium-halogen exchange followed by electrophilic trapping with a borate ester. The workflow begins with a suitably substituted dihaloarene.

The causality for this pathway is rooted in the high reactivity of organolithium reagents, which readily undergo metal-halogen exchange with aryl bromides or iodides at low temperatures. The resulting aryllithium species is a potent nucleophile that attacks the electrophilic boron atom of the trialkyl borate. Subsequent acidic workup hydrolyzes the borate ester to yield the final boronic acid.

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis A Starting Material: Methyl 2-chloro-5-bromobenzoate B Reaction Conditions: - Anhydrous THF, -78 °C - n-Butyllithium (n-BuLi) A->B C Intermediate: Aryllithium Species B->C D Electrophilic Trap: Trimethyl Borate B(OMe)₃ C->D E Intermediate: Borate Ester Complex D->E F Reaction Conditions: Aqueous Acidic Workup (e.g., HCl) E->F G Final Product: This compound F->G

Caption: General Synthetic Workflow for Arylboronic Acids.

Protocol for Purification

The purification of boronic acids requires careful consideration, as they can form cyclic, trimeric anhydrides known as boroxines, especially upon heating or under vacuum.[9] This dehydration is reversible, but the presence of both forms can complicate analysis.

Method 1: Recrystallization Recrystallization is often the most effective method for obtaining high-purity material.

  • Solvent Selection: Dissolve the crude solid in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate).[10]

  • Precipitation: Slowly add a non-solvent in which the boronic acid is insoluble (e.g., hexane) until turbidity persists.[10]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold non-solvent, and dry under a stream of inert gas rather than high vacuum to minimize boroxine formation.[9]

Method 2: Acid-Base Extraction This method leverages the acidic nature of the boronic acid to separate it from neutral organic impurities.[11]

  • Dissolution: Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Base Extraction: Extract the organic layer with an aqueous base solution (e.g., 1M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer.

  • Separation: Separate the aqueous layer containing the boronate salt.

  • Acidification: Cool the aqueous layer in an ice bath and carefully re-acidify with a strong acid (e.g., 2M HCl) until the boronic acid precipitates out of solution.

  • Isolation: Collect the purified solid by vacuum filtration, wash with cold water to remove residual salts, and dry.

The Suzuki-Miyaura Reaction: A Core Application

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organoboron species and an organohalide (or triflate), catalyzed by a palladium(0) complex.[4] this compound is an excellent coupling partner in these reactions.[1][2]

The Catalytic Cycle

The mechanism is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The choice of base is critical; it activates the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transmetalation step.[4][12]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X (Palladacycle) OxAdd->ArPdX + Ar'-X Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' (Di-organo Complex) Transmetal->ArPdAr + [R-B(OH)₃]⁻ RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Coupled Product) RedElim->Product BoronicAcid R-B(OH)₂ (Our Topic Compound) AteComplex [R-B(OH)₃]⁻ (Activated 'ate' complex) BoronicAcid->AteComplex + Base AteComplex->Transmetal Base Base (e.g., K₂CO₃) ArX Ar'-X (Organohalide) ArX->OxAdd

Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Exemplary Experimental Protocol

This protocol describes a general procedure for coupling this compound with a generic aryl bromide. Self-validation principle: The success of this reaction relies on the rigorous exclusion of oxygen, which can deactivate the Pd(0) catalyst, and the use of anhydrous solvents.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 eq.), the aryl bromide (1.0 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is a critical step to prevent catalyst oxidation.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Then, add the degassed solvent system (e.g., a mixture of Toluene and Ethanol or Dioxane and Water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Significance in Drug Discovery

Boronic acids and their derivatives are no longer considered mere synthetic intermediates but are recognized as important pharmacophores.[13][14] The approval of drugs like Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma, has paved the way for increased interest in boron-containing compounds in medicine.[13][14]

This compound serves as a key starting material for synthesizing molecules with the biaryl scaffold, a privileged structure in many biologically active compounds. The chloro and methoxycarbonyl substituents are not just passive handles; they actively modulate the physicochemical properties of the final molecule.[15]

  • Chloro Group: Increases lipophilicity, which can enhance membrane permeability. It can also participate in halogen bonding, a specific type of non-covalent interaction with biological targets.

  • Methoxycarbonyl Group: Can act as a hydrogen bond acceptor. It can also be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for salt formation to improve solubility or to form key interactions with basic residues in a protein's active site.

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be followed. Organoboronic acids are generally considered to be of low toxicity, but they can cause irritation.[16]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[17] Avoid contact with skin and eyes.[17] Wash hands thoroughly after handling.[18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] For long-term stability and to prevent dehydration to the boroxine, it is advisable to store under an inert atmosphere.[17]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[17]

References

A Technical Guide to 4-Chloro-3-(methoxycarbonyl)phenylboronic Acid: Properties, Characterization, and Applications in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 4-Chloro-3-(methoxycarbonyl)phenylboronic acid, a specialized arylboronic acid derivative critical to modern synthetic chemistry. With a molecular weight of 214.41 g/mol and the chemical formula C₈H₈BClO₄, this compound is a versatile building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Its bifunctional nature, featuring both a chloro and a methoxycarbonyl substituent, offers synthetic chemists multiple strategic pathways for constructing complex molecular architectures. This guide details its molecular structure, physicochemical properties, core applications in drug discovery, validated experimental protocols for quality control, and essential safety and handling information.

Introduction: The Strategic Importance of Arylboronic Acids

Arylboronic acids are a cornerstone of contemporary organic synthesis, prized for their unique combination of stability, low toxicity, and remarkable reactivity in carbon-carbon bond formation.[3][4][5] Their prominence surged with the advent of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which has become an indispensable tool in the synthesis of biaryls and other complex organic structures.[6] In the pharmaceutical industry, these reagents are instrumental in the rapid assembly of compound libraries and the efficient synthesis of active pharmaceutical ingredients (APIs).[7][8][9] The specific functionalization on the phenyl ring, as seen in this compound, allows for precise control over a molecule's electronic properties and provides reactive handles for subsequent derivatization, making it a high-value intermediate in targeted drug design.[10]

Molecular Profile and Physicochemical Properties

Molecular Structure and Weight

This compound possesses a planar aromatic ring substituted with a boronic acid group [-B(OH)₂], a chlorine atom, and a methyl ester group (-COOCH₃). The boron atom is sp²-hybridized, featuring a vacant p-orbital that imparts its characteristic Lewis acidity.[4][5] This structural arrangement is fundamental to its role in transmetalation during the Suzuki-Miyaura catalytic cycle.

  • Molecular Formula: C₈H₈BClO₄[1][2]

  • Molecular Weight: 214.41 g/mol [1][2]

Physicochemical Data Summary

The key quantitative properties of this compound are summarized below for easy reference.

PropertyValueSource(s)
CAS Number 874219-45-1[1][2]
Appearance White to almost white solid powder/crystal[1]
Melting Point 138 °C[1]
Purity Typically ≥97.0% (by Titration)[1]
Solubility Soluble in Methanol
MDL Number MFCD06801690[1]

Core Applications in Drug Discovery and Development

Utility in Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is as a nucleophilic coupling partner in Suzuki-Miyaura reactions.[10] This powerful reaction enables the formation of a C-C bond between the boronic acid's phenyl ring and an electrophilic partner, typically an aryl or vinyl halide/triflate. The chloro and methoxycarbonyl substituents offer distinct advantages:

  • Electronic Tuning: The electron-withdrawing nature of both groups influences the reactivity of the aromatic ring.

  • Orthogonal Reactivity: The chloro group can participate in subsequent cross-coupling reactions under different catalytic conditions, while the methyl ester can be hydrolyzed to a carboxylic acid or converted to an amide, providing a secondary site for molecular elaboration. This functional orthogonality is highly desirable in multi-step syntheses of complex drug candidates.

Workflow for a Typical Suzuki-Miyaura Reaction

The diagram below illustrates the catalytic cycle for a generalized Suzuki-Miyaura coupling, the primary reaction in which this compound is employed.

Suzuki_Miyaura_Workflow Generalized Suzuki-Miyaura Catalytic Cycle ArylHalide Ar'-X (Aryl Halide) OxAdd Oxidative Addition (Ar')-Pd(II)-X ArylHalide->OxAdd + Pd(0) BoronicAcid Ar-B(OH)₂ (Boronic Acid) Transmetal Transmetalation (Ar')-Pd(II)-(Ar) BoronicAcid->Transmetal Activated by Base Base Base (e.g., K₂CO₃) Base->BoronicAcid Pd0 Pd(0) Catalyst OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Biaryl Product) RedElim->Product

Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols for Characterization and Quality Control

To ensure experimental reproducibility and success, rigorous quality control of the starting boronic acid is paramount. The following protocols are standard in the field.

Critical Insight: The Boroxine Contamination Issue

A common and often overlooked issue with solid boronic acids is their propensity to form cyclic trimeric anhydrides known as boroxines upon dehydration.[11] Boroximes are significantly less reactive in cross-coupling reactions and their presence can lead to inconsistent yields. It is therefore crucial to either use freshly purchased material or re-validate older stock.

Protocol for Recrystallization to Remove Boroximes:

  • Dissolve the 4-Chlorophenylboronic acid in a minimum amount of hot water or an appropriate organic solvent mixture (e.g., acetone/hexanes).[11]

  • Allow the solution to cool slowly to room temperature, then chill in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified boronic acid thoroughly under high vacuum before use. This process hydrolyzes the boroxine back to the active monomeric boronic acid.[11]

Purity Determination via Potentiometric Titration

This protocol provides a reliable method for determining the purity of the boronic acid, functioning as a self-validating system.

  • Preparation: Accurately weigh approximately 100-150 mg of the boronic acid into a beaker. Dissolve in ~25 mL of methanol.

  • Analyte Enhancement: Add ~25 mL of a 10% w/v aqueous solution of D-mannitol. Causality: Boronic acids are weak Lewis acids. Mannitol, a diol, complexes with the boronic acid to form a boronate ester. This complex is a much stronger Brønsted acid, resulting in a sharp, easily detectable inflection point during titration.

  • Titration: Titrate the solution with a standardized 0.1 M aqueous NaOH solution using a calibrated pH meter to monitor the potential.

  • Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (the first derivative maximum).

  • Calculation: Calculate the purity based on the volume of titrant used, its concentration, and the initial mass of the boronic acid. A purity value between 97.0% and 109.0% is often considered acceptable, with the upper range accounting for potential anhydride content.

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the definitive method for confirming the molecular structure.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Interpretation: The resulting spectra should be consistent with the proposed structure. Expected ¹H NMR signals would include distinct resonances in the aromatic region for the three non-equivalent protons on the phenyl ring, a singlet for the methoxy (-OCH₃) protons, and a broad singlet for the boronic acid hydroxyl (-OH) protons. The structure is confirmed if the NMR data matches reference spectra or expected chemical shifts.[12]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to ensure personnel safety.

  • Hazards: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[13]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Refrigeration is often recommended to maintain long-term stability and prevent degradation.[14]

Conclusion

This compound is a highly functionalized and synthetically valuable building block. Its well-defined molecular structure and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an essential tool for medicinal chemists and drug development professionals. By understanding its properties and implementing rigorous characterization and handling protocols, researchers can effectively leverage this reagent to construct novel and complex molecules that are central to the advancement of pharmaceutical and agrochemical sciences.

References

fundamental applications of 4-Chloro-3-(methoxycarbonyl)phenylboronic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Applications of 4-Chloro-3-(methoxycarbonyl)phenylboronic Acid in Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of this compound, a highly versatile and functionalized building block in modern organic synthesis. We will dissect its fundamental applications, with a primary focus on its pivotal role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document is designed for researchers, medicinal chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles and strategic considerations for its effective use. We will delve into its utility in constructing complex biaryl scaffolds, which are prevalent in pharmaceuticals and advanced materials, thereby underscoring its significance as a key intermediate in synthetic chemistry.[1][2]

Introduction: The Strategic Advantage of Functionalized Phenylboronic Acids

Boronic acids have become indispensable tools in organic chemistry, largely due to their role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] This reaction's success is rooted in its mild conditions, high functional group tolerance, and the general stability and low toxicity of boronic acid reagents.

This compound is a particularly valuable derivative. Its structure is strategically substituted with two key functional groups that offer distinct advantages:

  • The Chloro Group: Serves as a reactive handle for subsequent cross-coupling reactions or other nucleophilic substitution transformations, allowing for sequential, site-selective modifications.

  • The Methoxycarbonyl Group (Ester): An electron-withdrawing group that can modulate the electronic properties of the aromatic ring. More importantly, it provides a versatile site for further chemical elaboration, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol.

This dual functionality makes it a powerful intermediate for building molecular complexity, enabling chemists to efficiently construct diverse compound libraries for applications ranging from pharmaceutical development to materials science.[2][4]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 874219-45-1[1]
Molecular Formula C₈H₈BClO₄
Molecular Weight 214.41 g/mol N/A
Appearance White to off-white crystalline powder[1]
Solubility Excellent solubility in organic solvents[1][2]

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The premier application of this compound is the construction of C-C bonds to form biaryl structures via the Suzuki-Miyaura reaction.[1][2] This transformation is fundamental to the synthesis of numerous biologically active molecules.[3][5]

Mechanistic Rationale

The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood palladium-based catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three key steps:

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with an organic halide (e.g., an aryl bromide or iodide), inserting itself into the carbon-halogen bond to form a Pd(II) species.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base (e.g., K₂CO₃, K₃PO₄) is critical here, forming a more nucleophilic boronate species that facilitates this step.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Ar-X Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar'(L)₂ Transmetal->ArPdAr Ar'-B(OH)₂ Base RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating system for coupling this compound with a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (Buchwald ligand) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)

  • Toluene, anhydrous (5 mL)

  • Water, degassed (1 mL)

Methodology:

  • Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Scientist's Note: The use of a robust ligand like SPhos is crucial for promoting the coupling of challenging substrates and ensuring high catalyst turnover. The purity of the boronic acid is paramount; commercially available reagents often contain boroxine anhydrides which are less reactive.[6]

  • Atmosphere Exchange: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.

  • Solvent Addition: Add the degassed toluene and water via syringe. The biphasic solvent system is common and highly effective for this reaction.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reagents to Schlenk Flask B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvents B->C D 4. Heat & Stir (80-100°C) C->D E 5. Monitor by TLC / LC-MS D->E F 6. Cool & Dilute with Ethyl Acetate E->F G 7. Aqueous Wash (Water, Brine) F->G H 8. Dry, Concentrate, & Purify G->H

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Significance in Medicinal Chemistry and Drug Development

The biaryl motif constructed using this compound is a privileged scaffold in medicinal chemistry. This building block is instrumental in the synthesis of various pharmaceuticals, including targeted cancer therapies.[1][4]

  • Scaffold for Bioactive Molecules: The resulting substituted biphenyl core is central to many drug candidates. The specific substitution pattern offered by this reagent allows for fine-tuning of steric and electronic properties to optimize interactions with biological targets.

  • Vector for Further Synthesis: The chloro and methoxycarbonyl groups are not merely passive substituents; they are essential handles for post-coupling diversification. For example, the ester can be hydrolyzed and coupled with various amines to perform structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery. This synthetic versatility significantly accelerates the drug development pipeline.[7]

Broader Synthetic Utility: Beyond Suzuki-Miyaura

While Suzuki-Miyaura coupling is its primary use, the reactivity of this compound extends to other important transformations.

Chan-Lam C-N Coupling

Arylboronic acids can also participate in copper-catalyzed Chan-Lam couplings to form carbon-heteroatom bonds, such as C-N or C-O bonds. This provides an alternative to traditional methods like Buchwald-Hartwig amination.

Illustrative Protocol: Chan-Lam N-Arylation

  • Setup: To a round-bottom flask, add the amine or amide (1.0 mmol), this compound (1.5 mmol), and Copper(II) Acetate [Cu(OAc)₂] (0.1 mmol, 10 mol%).

  • Solvent & Base: Add an appropriate solvent such as dichloromethane (CH₂Cl₂) or methanol, followed by a base like pyridine or triethylamine (2.0 mmol).

  • Reaction: Stir the mixture, often open to the air, at room temperature or with gentle heating for 24-48 hours.

  • Work-up & Purification: Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate. Purify the crude product by column chromatography.

Conclusion

This compound is a testament to the power of strategic functionalization in chemical building blocks. Its primary role in Suzuki-Miyaura reactions provides a reliable and efficient pathway to complex biaryl structures, which are of immense importance in pharmaceutical and materials science.[1][2][4] The presence of orthogonal reactive sites—the chloro and methoxycarbonyl groups—elevates its utility beyond a simple coupling partner, establishing it as a versatile intermediate for intricate, multi-step syntheses. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for scientists aiming to leverage this potent reagent to its full potential, accelerating innovation in chemical discovery.

References

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 4-Chloro-3-(methoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-3-(methoxycarbonyl)phenylboronic acid is a substituted arylboronic acid that serves as a critical building block in modern synthetic organic chemistry. Its utility, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, stems from the unique arrangement of its functional groups: a boronic acid moiety, a chloro substituent, and a methoxycarbonyl group. This guide provides an in-depth analysis of the compound's physical form, chemical properties, and handling considerations, offering a technical resource for researchers in drug discovery and materials science. The presence of multiple reactive sites on the phenyl ring allows for sequential and site-selective modifications, making it a versatile reagent for constructing complex molecular architectures.

Chemical Identity and Core Properties

A precise understanding of a reagent's fundamental properties is the bedrock of reproducible and safe experimentation. The key identifiers and physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 874219-45-1[1][2]
Molecular Formula C₈H₈BClO₄[1]
Molecular Weight 214.41 g/mol [1]
Synonyms 4-Chloro-3-(methoxycarbonyl)benzeneboronic acid[2]
MDL Number MFCD06801690[1]

Physical Appearance and Form

In a laboratory setting, this compound is typically encountered as a white to almost white solid .[2] Its physical form can range from a fine powder to small crystals.[2] The crystalline nature is indicative of a well-ordered solid-state structure, which is crucial for stability and consistent reactivity.

It is important to note that commercial batches of this reagent may contain varying amounts of its anhydride form, boroxine.[1][2] Boroxines are cyclic trimers formed by the dehydration of three boronic acid molecules. The presence of the anhydride does not always impede reactivity in cross-coupling reactions, as it can readily hydrolyze back to the monomeric boronic acid under typical reaction conditions. However, for applications requiring high purity or precise stoichiometry, characterization of the boroxine content is advisable.

G cluster_form Physical Form & Purity cluster_properties Key Physical Properties A Solid State B White to Almost White Powder/Crystal A->B Appearance C Contains Varying Amounts of Anhydride (Boroxine) A->C Purity Note D Melting Point: ~138 °C E Purity: >97.0%

Caption: Physical characteristics of this compound.

Physicochemical Data

The physical properties of a reagent dictate its handling, storage, and application parameters.

  • Melting Point: The melting point is a key indicator of purity. For this compound, it is reported to be approximately 138 °C .[1] A sharp melting range around this temperature suggests a high-purity sample.

  • Purity: Commercial grades of this compound are generally available with a purity of 97% or higher.[1][2]

  • Solubility: While specific quantitative solubility data is not broadly published, boronic acids generally exhibit moderate solubility in polar organic solvents such as methanol, ethanol, acetone, and THF. Solubility in water is often limited but can be enhanced at higher pH due to the formation of the more soluble boronate salt. Its solubility in nonpolar solvents like hexanes is typically low.

  • Stability: Boronic acids are susceptible to degradation, particularly through protodeboronation under harsh acidic or basic conditions or via oxidative pathways. For optimal stability, the compound should be stored in a tightly sealed container in a dry environment.[3] Refrigeration at 2-8°C is often recommended for long-term storage to minimize degradation.[3]

Handling and Safety Considerations

As with any chemical reagent, proper handling procedures are essential to ensure laboratory safety. While this specific compound does not have an extensive, unique hazard profile, general precautions for substituted boronic acids should be followed.

  • General Handling: Handle in a well-ventilated area, preferably within a fume hood.[4] Avoid inhalation of dust and contact with skin and eyes.[5] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn.[5][6]

  • Hazard Identification: While detailed GHS classifications for this exact molecule are not universally compiled, related structures are often classified as irritants. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][4]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide assistance and seek medical attention.[5]

    • Ingestion: Rinse mouth with water and seek immediate medical advice.[7]

The logical workflow for handling this reagent, from receipt to disposal, is outlined in the diagram below.

G start Receive Reagent storage Store in Tightly Sealed Container (2-8 °C, Dry Environment) start->storage ppe Don PPE (Goggles, Gloves, Lab Coat) storage->ppe handling Handle in Fume Hood (Avoid Dust Inhalation) ppe->handling reaction Use in Synthesis (e.g., Suzuki Coupling) handling->reaction waste Dispose of Waste (Follow Institutional Protocols) reaction->waste end End of Workflow waste->end

Caption: Standard laboratory workflow for handling boronic acids.

Conclusion

This compound is a stable, crystalline solid whose physical form is well-suited for its role as a versatile building block in organic synthesis. Its defined melting point and high purity are critical for achieving reproducible results in complex synthetic endeavors. A thorough understanding of its physical characteristics, combined with adherence to appropriate safety and handling protocols, enables researchers to effectively and safely leverage this reagent in the development of novel pharmaceuticals and advanced materials.

References

Methodological & Application

Protocol for Suzuki-Miyaura Coupling with 4-Chloro-3-(methoxycarbonyl)phenylboronic Acid: A Guide for Complex Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by a Senior Application Scientist

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] First reported by Suzuki and Miyaura in 1981, this palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in academic and industrial laboratories, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[2][3]

This application note provides a detailed protocol and expert insights for the use of a specific, multifunctional substrate: 4-Chloro-3-(methoxycarbonyl)phenylboronic acid . This reagent is of particular interest as it contains:

  • A nucleophilic boronic acid group for coupling.

  • An electron-withdrawing chloro group , which modulates the electronic properties of the aromatic ring.

  • A base-sensitive methoxycarbonyl (ester) group , which demands careful selection of reaction conditions to prevent hydrolysis.

  • An aryl chloride , a typically less reactive electrophilic site, which could potentially engage in side reactions like self-coupling under harsh conditions.[3]

Navigating the reactivity of such a substrate requires a nuanced understanding of the reaction mechanism and careful optimization of parameters. This guide is designed for researchers, scientists, and drug development professionals, offering a robust protocol grounded in mechanistic principles to ensure successful and reproducible outcomes.

The Catalytic Cycle and Mechanistic Considerations

A successful Suzuki-Miyaura coupling hinges on the smooth execution of a three-step catalytic cycle involving a palladium catalyst.[3][4] Understanding this cycle is critical for troubleshooting and adapting the protocol for different substrates.

The general mechanism involves:

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[3] The C-Cl bond's high strength makes aryl chlorides the most challenging substrates, necessitating highly active catalysts.[5]

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is essential for forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates this step.[6][7]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[3]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar-Pd(II)-X L₂ pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)-Ar' L₂ pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Product (Ar-Ar') pdiib->product arx Aryl Halide (Ar-X) arx->pdiia boronic Boronic Acid + Base Ar'-B(OH)₂ + B⁻ boronic->pdiia

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices for this compound
  • Catalyst Selection: Due to the general inertness of aryl chlorides, standard catalysts like Pd(PPh₃)₄ may yield poor results.[4] The key is to use a catalyst system that promotes the challenging oxidative addition step. This is achieved with bulky and electron-rich ligands that stabilize the Pd(0) center and increase its reactivity.

    • Recommended Ligands: Dialkylbiaryl phosphines such as SPhos , DavePhos , or trialkylphosphines like P(t-Bu)₃ are highly effective.[2][6] N-Heterocyclic Carbenes (NHCs), generated in situ from salts like IPr·HCl , also provide excellent activity for coupling aryl chlorides.[8][9]

    • Palladium Precursors: Common and effective precursors include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) .[6]

  • Base Selection: This is the most critical parameter for this specific substrate. The methoxycarbonyl group is susceptible to saponification (hydrolysis) under strong basic conditions (e.g., NaOH, KOH). To preserve this functional group, a milder inorganic base is required.

    • Recommended Bases: Potassium carbonate (K₂CO₃) , Potassium phosphate (K₃PO₄) , or Potassium fluoride (KF) are ideal choices.[6][7][10] They are sufficiently basic to promote the formation of the boronate complex for transmetalation without causing significant ester hydrolysis. K₃PO₄ is often effective for challenging couplings.[8]

  • Solvent System: The choice of solvent influences reagent solubility and reaction kinetics. Anhydrous solvents are often used, but the presence of water can sometimes be beneficial.

    • Recommended Solvents: Aprotic polar solvents such as 1,4-dioxane , tetrahydrofuran (THF) , or aromatic hydrocarbons like toluene are standard.[1] Often, a biphasic system using an organic solvent with a small amount of water (e.g., dioxane/water) can enhance the reaction rate, particularly when using inorganic bases like K₂CO₃ or K₃PO₄.[10][11]

Detailed Experimental Protocol

This protocol describes the coupling of an aryl bromide with this compound on a 0.5 mmol scale.

Reagents and Materials
ReagentFormulaAmount (0.5 mmol scale)M.W.EquivalentsNotes
Aryl Bromide (Ar-Br)Ar-Br0.5 mmol-1.0The limiting reagent.
This compoundC₈H₈BClO₄128.5 mg214.401.2Use a slight excess to drive the reaction to completion.
Pd(OAc)₂ (Palladium(II) acetate)C₄H₆O₄Pd2.2 mg224.500.02 (2 mol%)Palladium precursor. Handle in a fume hood.
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)C₂₆H₃₅O₂P8.2 mg410.520.04 (4 mol%)Bulky phosphine ligand. Ligand:Pd ratio is typically 2:1.
K₃PO₄ (Potassium phosphate)K₃PO₄212.3 mg212.272.0Anhydrous base. Should be finely powdered.
1,4-Dioxane, AnhydrousC₄H₈O₂4 mL88.11-Reaction solvent.
Water, DegassedH₂O1 mL18.02-Co-solvent. Degas by sparging with argon or N₂ for 15-20 minutes.
Equipment
  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Septa and needles

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stir plate with heating

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • Place an oven-dried Schlenk tube containing a magnetic stir bar under an inert atmosphere of argon or nitrogen. Allow it to cool to room temperature.

    • To the tube, add the aryl bromide (0.5 mmol, 1.0 eq.), this compound (128.5 mg, 0.6 mmol, 1.2 eq.), K₃PO₄ (212.3 mg, 1.0 mmol, 2.0 eq.), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), and SPhos (8.2 mg, 0.02 mmol, 4 mol%).

    • Scientist's Note: Adding the solid reagents first under an inert atmosphere is crucial. The SPhos ligand and the active Pd(0) species formed in situ are sensitive to oxygen.

  • Solvent Addition and Degassing:

    • Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

    • Seal the Schlenk tube. If not already under a robust inert atmosphere, perform three cycles of freeze-pump-thaw or sparge the solution with argon for 10-15 minutes. This step is critical to remove any dissolved oxygen, which can deactivate the catalyst.

  • Reaction Execution:

    • Place the sealed tube in a preheated oil bath or heating block set to 80-100 °C.

    • Stir the reaction mixture vigorously for the designated time (typically 4-12 hours).

    • Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS. The disappearance of the limiting aryl bromide is a good indicator of completion.

  • Reaction Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Quench the reaction by adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash sequentially with water (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

Safety and Handling

  • General Precautions: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12]

  • Reagent-Specific Hazards:

    • Boronic Acids: Can cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact.[13][14]

    • Palladium Catalysts: Palladium compounds are toxic and should be handled with care.

    • Phosphine Ligands: Many phosphine ligands are air-sensitive and toxic. Handle under an inert atmosphere whenever possible.

    • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with appropriate care and dispose of waste according to institutional guidelines.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently active catalyst system.3. Low reaction temperature.1. Ensure rigorous degassing and use of an inert atmosphere.2. Switch to a more active ligand (e.g., an NHC) or a different palladium precursor.3. Increase the temperature to 100-110 °C.
Ester Hydrolysis 1. Base is too strong.2. Reaction temperature is too high or time is too long.1. Use a weaker base like K₂CO₃ or KF.[6]2. Run the reaction at a lower temperature (e.g., 80 °C) and monitor carefully to avoid unnecessarily long reaction times.
Protodeboronation 1. Presence of excess water or protic sources.2. Base is too strong or temperature is too high.1. Use anhydrous solvents and ensure the base is dry.2. Use a milder base (KF can be effective) and the lowest effective temperature.
Self-Coupling of Boronic Acid The aryl chloride on the boronic acid is reacting.This is more likely with very active catalysts and high temperatures. Use the lowest effective catalyst loading (1-2 mol%) and temperature. Ensure the aryl bromide partner is sufficiently reactive.

References

using 4-Chloro-3-(methoxycarbonyl)phenylboronic acid in palladium-catalyzed cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-Chloro-3-(methoxycarbonyl)phenylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the effective utilization of this compound in palladium-catalyzed cross-coupling reactions. The focus is on providing not just protocols, but also the scientific rationale behind the experimental choices to ensure robust and reproducible outcomes.

Introduction: The Strategic Value of this compound

This compound is a highly versatile and valuable building block in modern organic synthesis.[1] Its structure is strategically functionalized with three key components: a boronic acid moiety for participation in cross-coupling, a chloro substituent that can serve as a secondary coupling site or influence electronic properties, and a methoxycarbonyl (ester) group that provides a site for further synthetic elaboration.

This unique combination makes it an essential reagent for constructing complex biaryl and poly-aryl structures, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The ability to form carbon-carbon bonds with high precision and functional group tolerance via methods like the Suzuki-Miyaura coupling is a cornerstone of contemporary synthetic chemistry.[4][5][6]

Compound Profile:

  • CAS Number: 874219-45-1[1]

  • Molecular Formula: C₈H₈BClO₄[1]

  • Molecular Weight: 214.41 g/mol [1]

  • Appearance: White to off-white crystalline powder[1]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is the most prominent palladium-catalyzed cross-coupling reaction for organoboronic acids.[7][8] Its widespread use stems from the mild reaction conditions, high functional group tolerance, and the generally low toxicity and high stability of boronic acid reagents.[5] The reaction forges a C-C bond between an organoboron species and an organic halide or triflate.[7]

The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-determining step, and its efficiency is influenced by the nature of the halide (I > Br > OTf >> Cl) and the phosphine ligand on the palladium.[9][10]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄).[8] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium, displacing the halide.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]

Below is a diagram illustrating this fundamental process.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition tm_complex Ar¹-Pd(II)L₂-Ar² (Transmetalation Complex) oa_complex->tm_complex Transmetalation product Ar¹-Ar² (Biaryl Product) tm_complex->product Reductive Elimination re_entry oa_entry oa_entry->oa_complex tm_entry tm_entry->tm_complex aryl_halide Ar¹-X boronic_acid Ar²-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols and Application Notes

This section provides a general, robust protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. It is intended as a starting point, and optimization may be required for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

protocol_workflow start Start: Assemble Reagents setup 1. Reaction Setup (Flame-dry flask, add solids) start->setup inert 2. Inert Atmosphere (Evacuate & backfill with N₂/Ar) setup->inert addition 3. Add Solvent & Catalyst (Degassed solvent, Pd catalyst) inert->addition reaction 4. Reaction (Heat to 80-110 °C, stir 2-24h) addition->reaction monitor 5. Monitor Progress (TLC / GC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Work-up (Cool, dilute, wash) monitor->workup Reaction Complete purify 7. Purification (Column chromatography) workup->purify end End: Characterize Product purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl Halide (e.g., Aryl Bromide) (1.0 mmol, 1.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1, 10 mL)

  • Inert Gas (Nitrogen or Argon)

  • Standard, flame-dried glassware (round-bottom flask, condenser)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).[4]

  • Establish Inert Atmosphere: Seal the flask and cycle between vacuum and backfilling with an inert gas (N₂ or Ar) three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is oxygen-sensitive.[4]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe. Add the palladium catalyst. The choice of catalyst is crucial; Pd(PPh₃)₄ is often effective, but other catalysts like PdCl₂(dppf) or pre-catalysts may offer advantages for challenging substrates.[8][11]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine to remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure biaryl product.

Key Parameters and Causality in Protocol Design

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters.

ParameterCommon ChoicesRationale and Field-Proven Insights
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Buchwald PrecatalystsPd(PPh₃)₄ is a reliable choice for many standard couplings as it is a pre-formed Pd(0) complex. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) species; this often requires phosphine ligands to be added separately.[12] For less reactive aryl chlorides, more active and sterically hindered phosphine ligands and specialized pre-catalysts (e.g., Buchwald precatalysts) are often necessary to facilitate the challenging oxidative addition step.[13][14]
Ligand PPh₃, PCy₃, SPhos, XPhos, dppfThe ligand stabilizes the palladium center and modulates its reactivity. Electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) generally accelerate both oxidative addition and reductive elimination, leading to higher catalytic turnover and enabling the use of less reactive coupling partners like aryl chlorides.[11][14][15] The choice of ligand is the most critical factor for optimizing a difficult coupling.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, K FThe base is essential for activating the boronic acid to form the boronate anion, which is the active species in the transmetalation step.[8] K₂CO₃ is a common, cost-effective choice. Cs₂CO₃ is more soluble and a stronger base, often improving yields for difficult couplings. For substrates with base-sensitive functional groups (like the ester in our title compound), a milder base like K₃PO₄ or KF can be advantageous to prevent hydrolysis.[8]
Solvent Toluene, 1,4-Dioxane, DMF, THF, often with H₂OAprotic solvents like toluene or dioxane are common. The addition of a small amount of water often accelerates the reaction, as it helps to dissolve the inorganic base and facilitates the formation of the boronate.[16] The choice of solvent can also influence catalyst stability and reaction rate.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (oxidation).2. Insufficiently strong base.3. Poor choice of ligand/catalyst for the substrate.1. Ensure a rigorously inert atmosphere; use freshly degassed solvents.2. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃).3. Screen different ligands, especially bulky phosphines (e.g., SPhos) for challenging substrates.
Recovery of Starting Material 1. Reaction temperature too low.2. Catalyst deactivation.3. Steric hindrance preventing coupling.1. Increase reaction temperature.2. Increase catalyst loading or switch to a more robust catalyst system.3. Use a more active catalyst system with bulkier ligands to overcome steric barriers.
Formation of Homocoupled Side Product (Ar¹-Ar¹) Reaction of the aryl halide with the Pd(II) intermediate before transmetalation.This is more common with highly reactive aryl iodides. Lowering the reaction temperature or using a less reactive catalyst may help.
Protodeboronation (Ar²-H) The boronic acid reacts with trace water/protons, losing the boron group.Ensure anhydrous conditions (if a fully anhydrous protocol is used) and a sufficiently fast transmetalation step. Using a slight excess (1.1-1.2 equiv) of the boronic acid can compensate for this side reaction.
Ester Hydrolysis The methoxycarbonyl group is sensitive to strong bases, especially at high temperatures.Use a milder base such as K₃PO₄ or KF.[8] Reduce the reaction time and/or temperature if possible.

Conclusion

This compound is a powerful reagent for the synthesis of functionalized biaryl compounds via palladium-catalyzed cross-coupling. A thorough understanding of the Suzuki-Miyaura reaction mechanism and the causal relationships between reaction parameters—catalyst, ligand, base, and solvent—is paramount for achieving high yields and purity. The protocols and insights provided in this guide serve as a robust foundation for researchers to successfully employ this versatile building block in their synthetic endeavors, from small-scale discovery to process development.

References

Application Notes & Protocols: Optimal Reaction Conditions for Biaryl Synthesis with 4-Chloro-3-(methoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Biaryls and the Role of 4-Chloro-3-(methoxycarbonyl)phenylboronic Acid

The biaryl motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in pharmaceuticals, agrochemicals, and organic electronics underscores the continuous need for efficient and selective synthetic methodologies. This compound is a particularly valuable building block, offering multiple reaction handles for complex molecule synthesis. The presence of an activated aryl chloride, an electron-withdrawing methoxycarbonyl group, and a versatile boronic acid moiety on the same scaffold allows for sequential and diverse coupling strategies.

This application note provides a comprehensive guide to the optimal reaction conditions for the synthesis of biaryls using this compound. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents for both cross-coupling and homo-coupling reactions, supported by authoritative literature.

Understanding the Reactivity of this compound

The key to unlocking the synthetic potential of this molecule lies in understanding the interplay of its functional groups. The methoxycarbonyl group is electron-withdrawing, which has a dual effect:

  • Activation of the Aryl Chloride: The C-Cl bond is activated towards oxidative addition to a low-valent palladium center, a critical step in the Suzuki-Miyaura catalytic cycle. This is advantageous compared to electron-rich or sterically hindered aryl chlorides, which are notoriously challenging substrates.[1][2]

  • Influence on the Boronic Acid: The electron-withdrawing nature of the substituent can impact the transmetalation step of the Suzuki-Miyaura reaction.

Core Synthesis Strategy: The Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most prominent method for the formation of C-C bonds between aryl halides and organoboron compounds.[1][3] The general catalytic cycle is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L_n) (Oxidative Adduct) B->C D Transmetalation C->D [Ar'B(OR)_2(Base)]^- E Ar-Pd(II)-Ar'(L_n) (Diaryl Complex) D->E F Reductive Elimination E->F F->A G Ar-Ar' (Biaryl Product) F->G H Ar'-B(OR)_2 I Base J Ar-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Reaction Conditions for Cross-Coupling

For the cross-coupling of this compound with another aryl or heteroaryl halide, the following conditions are recommended based on established protocols for related substrates.

Catalyst and Ligand Selection: The Key to Success

The choice of the palladium source and, more importantly, the ancillary ligand is critical for achieving high yields and turnover numbers, especially with aryl chlorides.

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices.

  • Ligands: For coupling aryl chlorides, bulky and electron-rich phosphine ligands are paramount.[4][5] They facilitate the oxidative addition step and promote the reductive elimination. N-heterocyclic carbenes (NHCs) are also highly effective.[3]

Ligand TypeRecommended LigandsRationale
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosBulky, electron-rich ligands that are well-established for coupling aryl chlorides.
Bulky Alkylphosphines Tricyclohexylphosphine (PCy₃), Tri-tert-butylphosphine (P(t-Bu)₃)Highly electron-donating, promoting oxidative addition.
N-Heterocyclic Carbenes (NHCs) IPr, SImesStrong σ-donors that form stable palladium complexes, effective for challenging couplings.
The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling: it activates the boronic acid to form a more nucleophilic boronate species, and it can influence the catalyst activity.[6][7]

BaseStrengthRecommended Use Cases
Potassium Carbonate (K₂CO₃) ModerateA versatile and commonly used base, often in aqueous solutions.[8]
Potassium Phosphate (K₃PO₄) StrongOften provides superior results for challenging substrates, including nitrogen-containing heterocycles.[6]
Cesium Carbonate (Cs₂CO₃) StrongHighly effective, particularly for sterically hindered substrates.[6]
Potassium Fluoride (KF) WeakUseful when base-labile functional groups are present.[3]
Solvent Systems: More Than Just a Medium

The solvent influences the solubility of reactants and the stability of intermediates. For Suzuki-Miyaura couplings of aryl chlorides, a variety of solvent systems can be employed.

Solvent SystemRationale
Toluene/Water or Dioxane/Water Biphasic systems are common and highly effective, with the base dissolved in the aqueous phase.[9]
Aprotic Polar Solvents (e.g., DMF, DMAc) Can be effective, particularly with certain catalyst systems.
Alcohols/Water (e.g., n-Butanol/Water, Ethanol/Water) Greener solvent options that have proven effective for a range of substrates.[8][9]

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for the optimization of the cross-coupling of this compound with a generic aryl/heteroaryl halide.

Materials:

  • This compound

  • Aryl/heteroaryl halide (1.0 - 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%)

  • Ligand (e.g., SPhos, 2-6 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene/Water 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound, the aryl/heteroaryl halide, the palladium precatalyst, and the ligand.

  • Add the base.

  • Degas the solvent mixture (e.g., by bubbling with argon or nitrogen for 15-20 minutes) and add it to the reaction vessel.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Alternative Pathway: Oxidative Homo-Coupling

An attractive and atom-economical application of this compound is its palladium-catalyzed oxidative homo-coupling to synthesize a symmetrical biaryl. This reaction typically proceeds in the presence of an oxidant, often atmospheric oxygen.[10][11][12]

Mechanism of Homo-Coupling

The mechanism of palladium-catalyzed homo-coupling of arylboronic acids is distinct from the cross-coupling pathway and is thought to involve a palladium peroxo species when oxygen is the oxidant.[11][12]

Homo_Coupling_Cycle cluster_reactants A Pd(0)L_n C (η²-O₂)PdL₂ A->C B O_2 F [ArB(OH)₂(O₂)PdL₂] C->F D ArB(OH)₂ E Adduct Formation H trans-ArPd(OH)L₂ F->H G ArB(OH)₂ J trans-ArPdArL₂ H->J I Transmetalation K Reductive Elimination J->K K->A L Ar-Ar K->L

Caption: A simplified proposed mechanism for the oxidative homo-coupling of arylboronic acids.

Recommended Conditions for Homo-Coupling

ParameterRecommendationRationale
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Simple palladium sources are often effective.
Ligand Often ligand-free or with simple phosphine ligands (e.g., PPh₃)The mechanism does not always necessitate bulky, electron-rich ligands.
Oxidant Air or O₂A readily available and environmentally benign oxidant.
Base K₂CO₃, Na₂CO₃A base is typically required.
Solvent Methanol, Ethanol, DMF, TolueneA range of solvents can be used.
Temperature Room temperature to refluxReaction temperature can be optimized for rate and selectivity.

Protocol 2: Oxidative Homo-Coupling of this compound

Materials:

  • This compound

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., Methanol or Toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound and the base in the chosen solvent in a flask open to the air (or with an air-filled balloon).

  • Add the palladium catalyst to the solution.

  • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature or 60 °C).

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the symmetrical biaryl product.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Reactivity Inefficient oxidative addition (cross-coupling) or catalyst decomposition.Screen different ligands (e.g., Buchwald-type, NHCs). Ensure anhydrous and anaerobic conditions for cross-coupling.
Formation of Homo-coupled Byproduct in Cross-Coupling Presence of oxygen.Thoroughly degas all solvents and reagents and maintain an inert atmosphere.
Protodeboronation (Loss of Boronic Acid) Presence of excess water or acidic impurities.Use anhydrous solvents and a suitable base.
Hydrolysis of Methoxycarbonyl Group Strong basic conditions and high temperatures.Use a milder base (e.g., KF) or lower the reaction temperature.

Conclusion

This compound is a versatile building block for the synthesis of complex biaryl structures. The optimal reaction conditions are highly dependent on the desired transformation, be it a cross-coupling or a homo-coupling reaction. For Suzuki-Miyaura cross-coupling, the use of palladium catalysts with bulky, electron-rich phosphine or NHC ligands is recommended, along with a suitable base and solvent system. For oxidative homo-coupling, simpler palladium catalysts can be employed in the presence of an oxidant. The protocols provided herein serve as a robust starting point for researchers to develop efficient and high-yielding biaryl syntheses.

References

Application Notes and Protocols: Selecting Palladium Catalysts for Reactions Involving 4-Chloro-3-(methoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials. A key building block in many of these syntheses is 4-Chloro-3-(methoxycarbonyl)phenylboronic acid. Its unique structure, featuring a boronic acid moiety for coupling, a chloro substituent as a reactive handle, and an electron-withdrawing methoxycarbonyl group, presents both opportunities and challenges for the synthetic chemist.[1]

The presence of an aryl chloride, which is less reactive than the corresponding bromide or iodide, necessitates the use of highly active catalyst systems.[2][3] The electron-withdrawing nature of the methoxycarbonyl group further modulates the electronic properties of the aromatic ring, influencing the rates of key steps in the catalytic cycle. This guide provides a comprehensive overview of the critical factors to consider when selecting a palladium catalyst for cross-coupling reactions with this versatile substrate. We will delve into the nuances of ligand and catalyst selection, provide detailed experimental protocols, and offer insights grounded in mechanistic principles to empower researchers in drug development and other scientific fields to achieve efficient and reliable synthetic outcomes.

Understanding the Substrate: this compound

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is primarily dictated by the interplay of its functional groups.

  • Aryl Chloride: The carbon-chlorine bond is notoriously less reactive towards oxidative addition to a palladium(0) center compared to C-Br or C-I bonds.[3] This is the rate-limiting step in many cross-coupling reactions.[3] Therefore, the choice of a palladium catalyst and, crucially, the supporting ligand is paramount to overcoming this activation barrier.

  • Methoxycarbonyl Group: This electron-withdrawing group deactivates the aromatic ring, which can further slow down the oxidative addition step. However, it can also influence the subsequent transmetalation and reductive elimination steps.

  • Boronic Acid: This functional group is the cornerstone of the widely used Suzuki-Miyaura coupling reaction, allowing for the formation of biaryl structures.[4]

Given these characteristics, the primary focus for successful coupling reactions involving this substrate is the selection of a palladium catalyst system that is highly active for the activation of aryl chlorides.

PART 1: Catalyst and Ligand Selection for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds and is a common application for this compound.[1][4] The success of this reaction hinges on the catalyst's ability to facilitate the coupling of an organoborane with an organohalide.

The Critical Role of Ligands

The ligand plays a pivotal role in modulating the properties of the palladium center, influencing its stability, reactivity, and selectivity. For challenging substrates like aryl chlorides, bulky and electron-rich ligands are generally preferred.[2][5] These ligands promote the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly active in the oxidative addition step.[5]

Key Ligand Classes for Aryl Chloride Coupling:
  • Bulky, Electron-Rich Phosphines: This class of ligands has revolutionized the field of cross-coupling with aryl chlorides. They enhance the rate of both oxidative addition and reductive elimination.[5]

    • Dialkylbiarylphosphines: Ligands such as SPhos and XPhos are highly effective for a wide range of Suzuki-Miyaura couplings, including those with unactivated aryl chlorides.[5]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands offer superior stability and high turnover numbers compared to traditional phosphine ligands, making them excellent choices for coupling sterically hindered or deactivated aryl chlorides.[6][7]

  • P,O-Chelating Ligands: These ligands can generate and stabilize mono-phosphine P,O-chelating palladium intermediates, which have shown high efficiency in the Suzuki arylation of aryl chlorides.[8]

Precatalyst Selection

While the active catalyst is typically a Pd(0) species, the reaction is often initiated with a more stable Pd(II) precatalyst. The choice of precatalyst can influence the efficiency and reproducibility of the reaction.

  • Palladium(II) Acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): These are common and versatile precatalysts. However, in situ catalyst formation can sometimes lead to variability.

  • Palladacycles: These are air- and moisture-stable precatalysts that can deliver the active catalyst cleanly and efficiently into the catalytic cycle, often leading to higher activity, especially with challenging substrates.[9]

Data-Driven Catalyst System Comparison

The following table summarizes recommended catalyst systems for the Suzuki-Miyaura coupling of aryl chlorides, which are applicable to this compound.

Catalyst SystemLigand TypeKey AdvantagesTypical Conditions
Pd(OAc)₂ / SPhosDialkylbiarylphosphineBroad substrate scope, high yields, often mild conditions.[5]Toluene or Dioxane, K₃PO₄ or K₂CO₃, 80-110 °C.[5][10]
[Pd(IPr)Cl₂]₂N-Heterocyclic CarbeneHigh stability, effective for sterically hindered substrates.[6][11]2-Propanol, Room Temperature to 80 °C.[6]
Pd/CHeterogeneousReusable, simplified workup.[12][13]Water, Microwave heating.[12]
Logical Flow for Catalyst Selection

The process of selecting an appropriate catalyst system can be visualized as a decision-making workflow.

CatalystSelection Start Define Reaction: Suzuki-Miyaura with this compound SubstrateAnalysis Analyze Substrate: Aryl Chloride (less reactive) Electron-withdrawing group Start->SubstrateAnalysis LigandChoice Select Ligand Class: Bulky, electron-rich phosphines or N-Heterocyclic Carbenes (NHCs) SubstrateAnalysis->LigandChoice Phosphine Dialkylbiarylphosphines (e.g., SPhos, XPhos) LigandChoice->Phosphine Proven Efficacy NHC N-Heterocyclic Carbenes (e.g., IPr) LigandChoice->NHC High Stability Precatalyst Choose Precatalyst: Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle Phosphine->Precatalyst NHC->Precatalyst Standard Standard Precatalysts: Pd(OAc)₂, Pd₂(dba)₃ Precatalyst->Standard Common Choice Palladacycle Palladacycles for higher activity Precatalyst->Palladacycle For Challenging Cases Optimization Optimize Reaction Conditions: Solvent, Base, Temperature Standard->Optimization Palladacycle->Optimization Protocol Proceed to Experimental Protocol Optimization->Protocol HeckReaction Substrates This compound (as Aryl Halide) + Alkene Catalyst Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., PPh₃ or bulky phosphine) Substrates->Catalyst Base Base (e.g., Et₃N, K₂CO₃) Catalyst->Base Product Substituted Alkene Base->Product SonogashiraCoupling Substrates This compound (as Aryl Halide) + Terminal Alkyne Catalysts Pd Catalyst (e.g., Pd(PPh₃)₄) + CuI (co-catalyst) Substrates->Catalysts Base Base (e.g., Et₃N) Catalysts->Base Product Disubstituted Alkyne Base->Product

References

Application Note: Strategic Selection of Bases for Suzuki-Miyaura Coupling with Chloro-Substituted Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth analysis and practical protocols for selecting the appropriate base in Suzuki-Miyaura cross-coupling reactions involving chloro-substituted arylboronic acids and their coupling partners, particularly the challenging aryl chlorides. It moves beyond simple reagent lists to explain the causal relationships between base choice, reaction mechanism, and overall success.

Introduction: Overcoming the Inertness of Chloro-Substituted Partners

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] While aryl iodides and bromides are highly reactive and commonly used, their chloride counterparts are often more economical, stable, and readily available, making them highly desirable substrates in industrial and pharmaceutical development.[2]

However, the strength of the C-Cl bond presents a significant kinetic barrier to the initial, rate-limiting oxidative addition step in the catalytic cycle.[3][4] This inherent inertness necessitates the use of highly active catalyst systems, typically featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), and a careful, strategic selection of the base.[1][5][6] The base is not a mere stoichiometric additive but a critical reaction parameter that dictates the efficiency of the transmetalation step and can profoundly influence reaction yield, rate, and selectivity.[7][8]

This document serves as a comprehensive guide to understanding and leveraging the role of the base to achieve success in these challenging coupling reactions.

The Mechanistic Imperative: Why the Base is an Essential Activator

To select a base effectively, one must first understand its fundamental role in the catalytic cycle. The widely accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][8]

The base's primary function is to activate the organoboron species. In its neutral form, a boronic acid is not sufficiently nucleophilic to participate in transmetalation. The base reacts with the boronic acid to form a more electron-rich, anionic "ate" complex, typically a boronate [R-B(OH)₃]⁻.[9][10] This species possesses a higher-energy, more polarized B-C bond, rendering the organic group highly nucleophilic and primed for transfer to the palladium(II) center.[8][9]

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_base Base Activation pd0 Pd(0)L₂ (Active Catalyst) pd2_ox Ar¹-Pd(II)(X)-L₂ pd0->pd2_ox Oxidative Addition (+ Ar¹-Cl) pd2_trans Ar¹-Pd(II)(Ar²)-L₂ pd2_ox->pd2_trans product Ar¹-Ar² (Product) pd2_trans->product Reductive Elimination boronic_acid Ar²-B(OH)₂ base + Base (e.g., OH⁻) boronic_acid->base boronate [Ar²B(OH)₃]⁻ (Activated) base->boronate boronate->pd2_ox Activates Transmetalation

Caption: The pivotal role of the base in activating the boronic acid for transmetalation.

A Comparative Guide to Suitable Bases for Aryl Chloride Coupling

The choice of base is a balancing act between sufficient basicity to promote boronate formation and compatibility with functional groups on the substrates. For challenging aryl chlorides, stronger bases are generally required.[3][11]

Inorganic Bases: The Workhorses

Inorganic bases are the most common choice due to their effectiveness, cost, and broad applicability.

  • Phosphates (K₃PO₄): Potassium phosphate is arguably the most robust and effective base for Suzuki couplings of aryl chlorides.[5][7] Its high basicity, coupled with low nucleophilicity, ensures efficient boronate formation without promoting undesirable side reactions. It is particularly effective for couplings involving nitrogen-containing heterocycles.[7] Some studies suggest K₃PO₄ may play a dual role, not only activating the boronic acid but also facilitating the formation of a palladium-hydroxide intermediate that accelerates transmetalation, especially when water is present as a co-solvent.[12]

  • Carbonates (Cs₂CO₃, K₂CO₃, Na₂CO₃):

    • Cesium Carbonate (Cs₂CO₃): Often provides superior yields for sterically hindered or electronically deactivated substrates.[7] This "cesium effect" is attributed to the high solubility of cesium salts in organic solvents and the large, soft cation's ability to facilitate key steps in the catalytic cycle.

    • Potassium Carbonate (K₂CO₃): A reliable, cost-effective, and moderately strong base. It serves as an excellent starting point for optimization and is often sufficient for activated or moderately reactive aryl chlorides.[7][13]

    • Sodium Carbonate (Na₂CO₃): The mildest of the common carbonates, it is effective for many standard couplings, particularly in aqueous media, but may lack the strength for more challenging, unactivated aryl chlorides.[2][13]

  • Hydroxides (KOH, NaOH): These are very strong bases and can be effective, but their high nucleophilicity and basicity can lead to hydrolysis of sensitive functional groups (e.g., esters, amides) or promote catalyst decomposition.[7] Their use should be considered carefully.

  • Fluorides (KF): Potassium fluoride is a weaker base, making it an excellent choice when substrates contain base-labile functionalities.[9] The fluoride ion is believed to form a highly nucleophilic tetrafluoroborate species [ArBF₃]⁻, providing a unique activation pathway.[7]

Specialty Bases for Anhydrous Conditions

In cases where protodeboronation (the undesired cleavage of the C-B bond by a proton source) is a significant side reaction, anhydrous conditions are beneficial. This requires a base that is soluble in organic solvents.

  • Potassium Trimethylsilanolate (KOSiMe₃): This is an excellent choice for homogeneous, anhydrous Suzuki couplings. Its solubility in aprotic solvents like THF or dioxane allows the reaction to proceed without the mass transfer limitations of heterogeneous systems, often leading to faster, more reproducible results.[14]

Summary Table of Common Bases
BaseRelative BasicityCommon SolventsKey AdvantagesPotential Drawbacks
K₃PO₄ StrongDioxane/H₂O, Toluene, THFHighly effective for aryl chlorides, low nucleophilicity.[5][7]Can be hygroscopic.
Cs₂CO₃ StrongDioxane, THF, DMFExcellent for hindered substrates ("cesium effect").[7]Higher cost.
K₂CO₃ MediumDioxane/H₂O, Ethanol/H₂OGood general-purpose base, cost-effective.[7][15]May be insufficient for very unreactive chlorides.
Na₂CO₃ MediumWater, Ethanol/H₂OMild, inexpensive, good for aqueous systems.[2]Often too weak for unactivated aryl chlorides.
KOH Very StrongAlcohols, THF/H₂OHigh basicity can drive difficult reactions.Can hydrolyze sensitive groups, potential for side reactions.[7]
KF WeakDioxane, THFCompatible with base-labile functional groups.[9]May not be strong enough for difficult couplings.
KOSiMe₃ StrongTHF, Dioxane (Anhydrous)Enables homogeneous, anhydrous conditions, prevents protodeboronation.[14]Air and moisture sensitive.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and bases may be irritants or toxic. Consult the Safety Data Sheet (SDS) for each reagent before use. Reactions must be run under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and protodeboronation.

Protocol 1: Robust General Procedure for Aryl Chlorides using K₃PO₄

This protocol is a powerful starting point for coupling unactivated or sterically hindered aryl chlorides, employing a modern Buchwald-type ligand.

Reagents & Equipment:

  • Aryl Chloride (1.0 mmol, 1.0 equiv)

  • Chloro-substituted Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • SPhos (0.022 mmol, 2.2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (4 mL) and Degassed Water (0.4 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum.

  • Standard Schlenk line equipment for inert atmosphere techniques.

Step-by-Step Methodology:

  • Vial Preparation: To the oven-dried reaction vial, add the aryl chloride, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the vial with the septum cap, and purge with argon or nitrogen for 5-10 minutes by inserting a needle connected to the gas line and a second needle as an outlet.

  • Solvent Addition: Using a syringe, add the anhydrous dioxane and then the degassed water.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 80-100 °C. Stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing the organic layer.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Coupling with a Base-Sensitive Substrate using K₂CO₃

This protocol uses a milder base, suitable for substrates containing functionalities like esters that might be compromised by K₃PO₄ at high temperatures. An N-heterocyclic carbene (NHC) based catalyst is often effective under these conditions.

Reagents & Equipment:

  • Aryl Chloride with sensitive group (0.5 mmol, 1.0 equiv)

  • Chloro-substituted Arylboronic Acid (0.6 mmol, 1.2 equiv)

  • [Pd(IPr)(cin)Cl] catalyst (0.0025 mmol, 0.5 mol%)

  • Potassium Carbonate (K₂CO₃) (1.1 mmol, 2.2 equiv)

  • Degassed Ethanol (2 mL) and Degassed Water (2 mL)

  • Oven-dried reaction vial and standard inert atmosphere setup.

Step-by-Step Methodology:

  • Vial Preparation: To the reaction vial, add the aryl chloride, arylboronic acid, [Pd(IPr)(cin)Cl] catalyst, and K₂CO₃.[7]

  • Inert Atmosphere: Seal and purge the vial with nitrogen or argon.

  • Solvent Addition: Add the degassed ethanol and water via syringe.

  • Reaction: Heat the mixture to 60-80 °C and stir for 6-18 hours.

  • Monitoring, Workup, and Purification: Follow steps 5-7 as described in Protocol 1.

Troubleshooting and Optimization Workflow

Even with robust protocols, challenging substrates may require optimization. The following workflow can guide troubleshooting efforts.

Troubleshooting_Workflow Figure 2: Base Selection & Troubleshooting Workflow start Start: Aryl Chloride Coupling check_sensitive Base-Sensitive Groups Present? start->check_sensitive try_mild Use Milder Base: K₂CO₃ or KF check_sensitive->try_mild try_strong Use Robust Base: K₃PO₄ check_sensitive->try_strong path_yes Yes check_yield_mild Low Yield or No Reaction? try_mild->check_yield_mild solutions Optimize: • Increase Temp • Use Stronger Base (K₃PO₄ → Cs₂CO₃) • Use More Active Ligand (e.g., XPhos, RuPhos) check_yield_mild->solutions Yes success1 Success! check_yield_mild->success1 No path_no No check_yield_strong Low Yield or No Reaction? try_strong->check_yield_strong check_side_reaction Protodeboronation Observed? try_strong->check_side_reaction check_yield_strong->solutions Yes success2 Success! check_yield_strong->success2 No side_reaction_solution Solution: • Use Boronic Ester (Bpin) • Use Anhydrous Conditions  (e.g., KOSiMe₃ in THF) check_side_reaction->side_reaction_solution Yes

Caption: A logical workflow for selecting and optimizing the base for a given substrate.

Conclusion

The successful Suzuki-Miyaura coupling of chloro-substituted arylboronic acids and their partners, especially aryl chlorides, is critically dependent on the judicious selection of the base. While standard carbonates like K₂CO₃ are effective for many systems, unactivated and sterically demanding substrates often require stronger, non-nucleophilic bases. Potassium phosphate (K₃PO₄) has emerged as a superior choice in this context, providing the necessary basicity to drive the reaction forward without inducing unwanted side reactions. For highly sensitive substrates or cases of significant protodeboronation, milder bases like KF or specialized anhydrous systems offer viable alternatives. By understanding the mechanistic role of the base and employing a systematic approach to optimization, researchers can reliably overcome the challenges posed by these economical and abundant coupling partners.

References

Application Note: 4-Chloro-3-(methoxycarbonyl)phenylboronic Acid as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the application of 4-Chloro-3-(methoxycarbonyl)phenylboronic acid as a versatile intermediate in the synthesis of modern agrochemicals. The document outlines its critical role in forming carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling. Detailed experimental protocols, mechanistic insights, and a specific application in the synthesis of a herbicidal scaffold are presented to serve as a comprehensive resource for researchers, chemists, and professionals in the agrochemical industry.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Agrochemicals

The relentless pursuit of higher crop yields and robust pest management strategies necessitates the continuous development of novel, effective, and environmentally benign agrochemicals. Phenylboronic acids and their derivatives have emerged as indispensable building blocks in modern organic synthesis, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the efficient construction of biaryl and heteroaryl structures, which are common motifs in a wide array of biologically active molecules, including herbicides, fungicides, and insecticides.[1]

This compound is a particularly valuable intermediate due to its trifunctional nature. The boronic acid moiety serves as the reactive handle for cross-coupling, while the chloro and methoxycarbonyl substituents offer sites for further derivatization and influence the electronic properties and bioavailability of the final product. This strategic substitution pattern allows for the precise tuning of a molecule's herbicidal, fungicidal, or insecticidal activity.

Core Chemistry: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds, involving the coupling of an organoboron compound (such as a boronic acid) with an organic halide or triflate, catalyzed by a palladium complex.[3][4] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[3][4]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid, forming a boronate complex that facilitates the transmetalation step.[4]

General Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, This compound, Base (e.g., K2CO3, K3PO4) catalyst Add Palladium Catalyst (e.g., Pd(PPh3)4, Pd(OAc)2) and Ligand (if needed) reagents->catalyst solvent Add Degassed Solvent (e.g., Toluene, Dioxane, Ethanol) catalyst->solvent heating Heat under Inert Atmosphere (N2 or Ar) solvent->heating monitoring Monitor Progress (TLC, GC-MS, LC-MS) heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction purification Column Chromatography or Recrystallization extraction->purification product Isolated Biaryl Product purification->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Application Protocol: Synthesis of a Picolinate Herbicide Scaffold

This section details a representative protocol for the synthesis of a 6-aryl-4-aminopicolinate scaffold, a class of compounds known for their herbicidal activity.[5] The protocol utilizes this compound as the key arylating agent in a Suzuki-Miyaura coupling with a substituted aminopicoline.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for the synthesis of a herbicidal scaffold.

Experimental Protocol

Materials:

  • This compound (1.2 mmol)

  • Methyl 4-amino-6-chloropicolinate (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (10 mL, degassed)

  • Water (2 mL, degassed)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried 50 mL Schlenk flask, add methyl 4-amino-6-chloropicolinate (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

    • Causality: The use of a Schlenk flask and oven-dried glassware is crucial to maintain an inert atmosphere, as the palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen. The excess of the boronic acid component ensures complete consumption of the limiting halide reagent.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Causality: This step is critical to remove oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) species and lead to undesired side reactions.

  • Solvent Addition: Add degassed toluene (10 mL) and degassed water (2 mL) to the flask via syringe.

    • Causality: Degassing the solvents by sparging with an inert gas or through freeze-pump-thaw cycles removes dissolved oxygen. The biphasic solvent system is common for Suzuki couplings, with the organic solvent solubilizing the reactants and catalyst, and the aqueous phase dissolving the inorganic base.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

    • Causality: Heating accelerates the rate of reaction. Vigorous stirring is necessary to ensure efficient mixing between the organic and aqueous phases, which is essential for the reaction to proceed.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (methyl 4-amino-6-chloropicolinate) is consumed.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Causality: The aqueous washes remove the inorganic base and other water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure methyl 4-amino-6-(4-chloro-3-(methoxycarbonyl)phenyl)picolinate.

    • Self-Validation: The purity of the final compound should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield for this type of coupling is typically in the range of 70-90%.

Data Summary
ComponentMolar Equiv.Catalyst LoadingSolvent SystemTemperatureTypical Yield
Methyl 4-amino-6-chloropicolinate1.0-Toluene/Water90 °C70-90%
This compound1.2-(5:1)
Pd(PPh₃)₄-3 mol%
K₂CO₃2.0-

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a highly effective and versatile intermediate for the synthesis of complex agrochemical compounds. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of biaryl scaffolds that are central to the design of modern herbicides and other crop protection agents. The protocol provided herein serves as a practical guide for researchers in the agrochemical field to leverage this valuable building block in the development of next-generation agricultural solutions.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 4-Chloro-3-(methoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-Chloro-3-(methoxycarbonyl)phenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this versatile building block. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a white to off-white crystalline solid.[1][2] As a substituted phenylboronic acid, its solubility is governed by the polarity of its functional groups: the boronic acid [-B(OH)2], the chloro [-Cl] group, and the methoxycarbonyl [-COOCH3] group. Generally, it is soluble in polar protic solvents like methanol.[2] Its solubility in common aprotic organic solvents used in cross-coupling reactions (like toluene or THF) can be limited due to the polar, hydrogen-bonding nature of the boronic acid moiety. Similar chlorophenylboronic acids are soluble in highly polar aprotic solvents like DMSO but may be poorly soluble in ethers.[3]

Q2: I'm having trouble dissolving the boronic acid in my reaction solvent. What is the most likely cause?

The primary cause is often a mismatch between the polarity of the solvent and the solute. Boronic acids exist in the solid state as hydrogen-bonded dimers or oligomers, which require a solvent with sufficient polarity or specific interactions to break them apart.

A second, very common issue is the presence of its cyclic anhydride, known as a boroxine.[4][5] Commercial batches of this reagent are often sold as a mixture containing varying amounts of this anhydride.[2] Boroxines have significantly different physical properties, including solubility, compared to the monomeric boronic acid.

Q3: What is a boroxine and how does it affect my experiment?

A boroxine is a six-membered ring containing alternating boron and oxygen atoms, formed by the intermolecular dehydration of three boronic acid molecules.[5] This process is often reversible in the presence of water.

The formation of a boroxine removes the free hydroxyl groups, making the molecule less polar and altering its solubility profile. While this may increase solubility in less polar solvents, it can complicate reaction kinetics as the boroxine must typically equilibrate back to the active monomeric boronic acid for reactions like the Suzuki-Miyaura coupling to proceed.

Q4: Can I simply heat the mixture to force it to dissolve?

Heating will generally increase the solubility of most compounds and is a standard part of many reaction protocols, such as Suzuki couplings.[6] However, for boronic acids, excessive or prolonged heating in the absence of water can promote the formation of the boroxine anhydride, which may or may not be beneficial for your specific reaction system.[4] Therefore, while heating is a useful tool, it should be applied judiciously and ideally after other strategies, such as co-solvent addition, have been considered.

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides structured approaches to systematically address and solve solubility challenges.

Problem: Poor Solubility in Common Aprotic Solvents (e.g., Toluene, THF, Dioxane)

This is the most frequent issue, particularly in set-ups for Suzuki-Miyaura cross-coupling reactions.[7] The limited solubility stems from the high polarity and hydrogen-bonding capability of the -B(OH)2 group.

Solution A: Implement a Biphasic or Co-Solvent System

Causality: The addition of a polar solvent, particularly water, can dramatically improve solubility. Water can disrupt the solid-state hydrogen bonding of the boronic acid. Furthermore, in coupling reactions, an aqueous phase is often required to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), which in turn reacts with the boronic acid to form a more soluble boronate salt, the active nucleophile in the catalytic cycle.[8]

Experimental Protocol: Screening a Toluene/Water Co-Solvent System

  • To your reaction vessel, add this compound, your coupling partner, and the palladium catalyst/ligand system.

  • Add the primary organic solvent (e.g., toluene, THF, or 1,4-dioxane).[7]

  • In a separate vessel, dissolve the inorganic base (e.g., 2-4 equivalents of K₃PO₄) in a minimal amount of deionized, degassed water.

  • Add the aqueous base solution to the reaction vessel. A common starting ratio is 4:1 or 5:1 organic solvent to water (v/v).[9]

  • Seal the vessel, degas the biphasic mixture thoroughly with an inert gas (Argon or Nitrogen), and then commence heating to the desired reaction temperature (e.g., 80-100 °C).[6] You should observe the solids dissolving as the reaction begins.

Solution B: Screen Highly Polar Aprotic Solvents

Causality: Solvents like DMF (N,N-Dimethylformamide), DMAc (N,N-Dimethylacetamide), or DMSO (Dimethyl sulfoxide) are excellent at dissolving polar molecules. Their high dielectric constants and ability to act as hydrogen bond acceptors allow them to effectively solvate the boronic acid.

Protocol: Small-Scale Solubility Test

  • To three separate small vials, add ~5-10 mg of this compound.

  • To the first vial, add 0.5 mL of DMF. To the second, add 0.5 mL of DMAc. To the third, add 0.5 mL of DMSO.

  • Agitate each vial at room temperature for 2-3 minutes and observe the degree of dissolution.

  • If the compound is soluble in one of these solvents, consider it as a replacement or co-solvent for your reaction, ensuring it is compatible with your downstream processing and purification steps.

Problem: Inconsistent Reaction Performance or Suspected Degradation

If initial attempts to improve solubility are unsuccessful or lead to inconsistent yields, the issue may be the stability of the boronic acid itself under the reaction conditions. A robust solution is to convert the boronic acid into a more stable and organo-soluble derivative.

Strategy A: Conversion to a Pinacol Ester

Causality: Converting the boronic acid to its corresponding pinacol boronate ester masks the polar diol moiety. This transformation significantly increases the compound's hydrophobicity and stability, leading to excellent solubility in a wide range of common organic solvents and preventing boroxine formation.[5][10][11]

Experimental Protocol: Synthesis of the Pinacol Boronate Ester

  • In a round-bottom flask, combine this compound (1.0 eq) and pinacol (1.1 eq).

  • Add a suitable solvent such as toluene or THF.

  • If desired, a Dean-Stark apparatus can be used to remove the water byproduct and drive the reaction to completion upon heating. Alternatively, drying agents like anhydrous MgSO₄ can be added.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Upon completion, cool the reaction, filter off any drying agents, and remove the solvent under reduced pressure.

  • The resulting crude pinacol ester can often be used directly in the subsequent coupling reaction without further purification.[12]

Strategy B: Conversion to a Potassium Aryltrifluoroborate Salt

Causality: Potassium aryltrifluoroborate salts are crystalline, air-stable solids that are often easier to handle and purify than boronic acids. They are less prone to protodeboronation and can exhibit different and sometimes superior solubility profiles in reaction media.[8]

Experimental Protocol: Synthesis of the Potassium Aryltrifluoroborate Salt

  • Dissolve this compound (1.0 eq) in hot methanol.

  • In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 eq).

  • Slowly add the KHF₂ solution to the boronic acid solution.

  • Stir the mixture at room temperature for 30 minutes. A precipitate should form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water and then diethyl ether, and dry under vacuum.

  • The resulting potassium aryltrifluoroborate salt can be used directly in palladium-catalyzed cross-coupling reactions.

Section 3: Data & Reference Tables

Table 1: Physical & Chemical Properties

PropertyValueReference(s)
CAS Number 874219-45-1[1][2]
Molecular Formula C₈H₈BClO₄[1][2]
Molecular Weight 214.41 g/mol [1][2]
Appearance White to off-white solid[1][2][13]
Melting Point ~138 °C[1][2]
Key Feature May contain varying amounts of anhydride (boroxine)[2][13]
Known Solvents Methanol[2]

Table 2: Recommended Solvent Systems for Suzuki-Miyaura Coupling

Solvent SystemTypeRationale & CommentsReference(s)
Toluene / Water Biphasic AromaticStandard, effective system. Water helps dissolve the base and boronic acid.[6][8]
1,4-Dioxane / Water Biphasic EtherVery common, good for a wide range of substrates.[7][9]
THF / Water Biphasic EtherGood general-purpose system, though THF has a lower boiling point.[6][8]
DMF or DMAc Polar AproticUse when solubility is very poor in other systems. Can complicate workup.[7]
2-MeTHF "Green" EtherAn environmentally friendlier alternative to THF.[7]
i-PrOAc "Green" EsterIdentified as a recommended green solvent for some Suzuki couplings.[14]

Section 4: Visual Workflow Diagrams

The following diagrams provide a visual guide to the troubleshooting and synthetic modification processes described in this guide.

Solubility_Troubleshooting start Start: Poor solubility of This compound test_solvent Is the reaction a Suzuki-Miyaura coupling? start->test_solvent use_biphasic Action: Use a biphasic system (e.g., Toluene/H₂O or Dioxane/H₂O) with an inorganic base. test_solvent->use_biphasic Yes screen_polar Action: Screen polar aprotic solvents (DMF, DMSO, DMAc). test_solvent->screen_polar No / General Use check_success Is solubility now adequate? use_biphasic->check_success check_success2 Is solubility now adequate? screen_polar->check_success2 end_good Proceed with experiment check_success->end_good Yes consider_deriv Problem persists. Consider derivatization for improved stability and solubility. check_success->consider_deriv No check_success2->end_good Yes check_success2->consider_deriv No deriv_choice Choose Derivatization Strategy consider_deriv->deriv_choice pinacol Strategy A: Convert to Pinacol Ester deriv_choice->pinacol Increased Organo-Solubility trifluoroborate Strategy B: Convert to K⁺ Aryltrifluoroborate⁻ Salt deriv_choice->trifluoroborate Increased Stability pinacol->end_good trifluoroborate->end_good Pinacol_Ester_Workflow cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Isolation r1 1. Combine Boronic Acid (1 eq) and Pinacol (1.1 eq) r2 2. Add Toluene or THF r1->r2 r3 3. Add drying agent (optional) or use Dean-Stark apparatus r2->r3 p1 4. Heat to reflux r3->p1 p2 5. Monitor by TLC / LC-MS for consumption of starting material p1->p2 w1 6. Cool to room temperature p2->w1 w2 7. Filter to remove solids (if any) w1->w2 w3 8. Concentrate under reduced pressure w2->w3 final_product Crude Pinacol Ester (Often used directly) w3->final_product

References

Technical Support Center: Purification of 4-Chloro-3-(methoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 4-Chloro-3-(methoxycarbonyl)phenylboronic acid (M.W.: 214.41 g/mol , CAS: 874219-45-1). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors, particularly in applications like Suzuki-Miyaura cross-coupling reactions.[1] The purity of this reagent is paramount for achieving high yields and reproducible results in subsequent transformations.

This document provides a series of troubleshooting guides in a question-and-answer format, detailed experimental protocols, and the underlying chemical principles to empower you to overcome common purification challenges.

Part 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the purification of this compound.

Question 1: My isolated product has a low melting point and appears sticky or oily, not as the expected white solid. What is the likely cause and solution?

Answer: This is a common issue often indicative of the presence of boronic acid anhydrides, specifically the trimeric boroxine. Commercially available arylboronic acids often contain these anhydrides.[2] These impurities can interfere with subsequent reactions.

  • Causality: Boronic acids can reversibly dehydrate to form boroxines, especially upon heating or prolonged storage. This equilibrium can be shifted back towards the desired boronic acid.

  • Troubleshooting Protocol:

    • Hydrolysis followed by Recrystallization: Dissolve the crude, sticky product in a minimal amount of a hot solvent mixture containing water, such as ethanol/water or acetone/water. The presence of water helps to hydrolyze the boroxine back to the monomeric boronic acid.

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

    • Collect the resulting white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Question 2: After my synthesis, I have significant non-polar impurities. What is the most efficient first-pass purification strategy?

Answer: An acid-base extraction is an excellent and scalable method to separate the acidic boronic acid from non-acidic or weakly acidic organic impurities.[3][4][5][6]

  • Causality: The boronic acid moiety is sufficiently acidic (pKa ~8-10) to be deprotonated by a moderately strong base, forming a water-soluble boronate salt. Neutral organic impurities will remain in the organic phase.

  • Troubleshooting Protocol:

    • Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or dichloromethane.

    • Extract the organic solution with an aqueous base, such as 1M sodium hydroxide (NaOH) solution. The this compound will transfer to the aqueous layer as its sodium salt.

    • Separate the aqueous layer and wash it with the organic solvent to remove any remaining non-polar impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify with a strong acid (e.g., 2M HCl) until the pH is acidic (pH ~2-3).

    • The pure boronic acid will precipitate out as a white solid. Collect the solid by filtration, wash with cold water, and dry thoroughly.

Question 3: I am attempting purification by silica gel chromatography, but the product is streaking badly on the TLC plate and I'm getting poor recovery from the column. How can I resolve this?

Answer: Standard silica gel chromatography can be challenging for boronic acids due to their polar nature and interaction with the acidic silica surface, which can lead to decomposition or irreversible adsorption.[7][8]

  • Causality: The Lewis acidic boron atom can coordinate strongly to the silanol groups of the silica gel. This interaction can be disrupted to improve chromatographic performance.

  • Troubleshooting Protocol:

    • Solvent System Modification: Add a small amount of a modifier to your eluent system. A tiny amount of acetic acid can sometimes improve peak shape by competing for active sites on the silica.[7]

    • Boric Acid Impregnated Silica: A more robust method involves pre-treating the silica gel with boric acid.[9] This saturates the silica with a competing boronic acid, reducing the strong adsorption of your target compound.

    • Reverse-Phase Chromatography: If available, reverse-phase chromatography (e.g., using a C18 stationary phase) with a mobile phase like acetonitrile/water or methanol/water can be a very effective alternative, as it avoids the issues associated with silica gel.[8]

Question 4: My NMR analysis shows the presence of the deboronated impurity, methyl 2-chlorobenzoate. How can I remove this?

Answer: Protodeboronation is a known decomposition pathway for arylboronic acids.[8][10] The resulting deboronated compound is non-acidic and can be removed effectively.

  • Causality: The carbon-boron bond can be cleaved under certain conditions (e.g., prolonged heating, presence of acid or base).[10]

  • Troubleshooting Protocol:

    • Acid-Base Extraction: The deboronated impurity, methyl 2-chlorobenzoate, is neutral and will not be extracted into an aqueous basic solution. The acid-base extraction protocol described in Question 2 is the most effective method for its removal.

    • Recrystallization: If the impurity is present in small amounts, careful recrystallization may be sufficient to purge it from the final product.[11] A solvent system where the desired boronic acid has lower solubility at cold temperatures compared to the impurity should be selected.

Part 2: Detailed Experimental Protocols

These protocols provide step-by-step guidance for common and effective purification techniques.

Protocol 1: Purification by Recrystallization

This method is ideal for removing small amounts of impurities when the crude product is already in a solid or semi-solid form.

  • Solvent Selection: Test the solubility of a small amount of your crude material in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water). An ideal solvent will dissolve the compound when hot but have low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Isolation: Once crystallization appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Filtration and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small portion of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum to remove any residual solvent.

Protocol 2: Purification via Acid-Base Extraction

This is a highly effective method for removing non-acidic and basic impurities.

Workflow Diagram: Acid-Base Extraction

G cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Product in Ethyl Acetate Wash1 Wash with 1M NaOH Crude->Wash1 Organic_Impurities Neutral/Basic Impurities in Ethyl Acetate Wash1->Organic_Impurities Organic Layer Aqueous_Salt Aqueous Boronate Salt (Sodium 4-chloro-3-(methoxycarbonyl)phenylboronate) Wash1->Aqueous_Salt Aqueous Layer Acidify Acidify with 2M HCl Aqueous_Salt->Acidify Pure_Solid Precipitated Pure Boronic Acid Acidify->Pure_Solid

Caption: Workflow for purifying boronic acids via acid-base extraction.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate (EtOAc).

  • Basification: Transfer the solution to a separatory funnel and add an equal volume of 1M NaOH solution. Shake vigorously and allow the layers to separate.

  • Separation: Drain the lower aqueous layer, which now contains the sodium salt of the boronic acid.

  • Back-Extraction: Extract the organic layer again with a fresh portion of 1M NaOH to ensure complete transfer of the product. Combine the aqueous extracts.

  • Wash: Wash the combined aqueous layers with a small amount of EtOAc to remove any trapped organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 2M HCl with stirring until the solution is acidic (test with pH paper). A white precipitate of the pure boronic acid will form.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under high vacuum.

Protocol 3: Purification by Diethanolamine Adduct Formation

This derivatization technique can be very effective for purifying boronic acids that are difficult to crystallize or chromatograph directly.[3][8][12]

Workflow Diagram: Diethanolamine Adduct Purification

G Crude Crude Boronic Acid in Organic Solvent Add_DEA Add Diethanolamine (DEA) Crude->Add_DEA DEA_Adduct Crystalline DEA Adduct (Precipitate) Add_DEA->DEA_Adduct Filter Filter and Wash DEA_Adduct->Filter Pure_Adduct Pure DEA Adduct Filter->Pure_Adduct Liberate Liberate with Acid (e.g., Boric Acid Solution) Pure_Adduct->Liberate Extract Extract with Organic Solvent Liberate->Extract Pure_BA Pure Boronic Acid in Solution Extract->Pure_BA

Caption: Purification workflow using transient diethanolamine adduct formation.

Step-by-Step Procedure:

  • Adduct Formation: Dissolve the crude boronic acid in a suitable solvent (e.g., ethyl acetate or ether). Add one equivalent of diethanolamine. The diethanolamine adduct is often a stable, crystalline solid that will precipitate from the solution.

  • Isolation: Stir the mixture for a period (e.g., 1-2 hours) to ensure complete precipitation. Collect the solid adduct by filtration and wash with the solvent to remove soluble impurities.

  • Liberation of Boronic Acid: Suspend the purified adduct in a biphasic mixture of ethyl acetate and a saturated aqueous solution of boric acid or dilute HCl. The acid will protonate the diethanolamine, breaking the adduct and liberating the free boronic acid into the organic layer.

  • Work-up: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the purified this compound.

Part 3: Data Summary and Safety Information

Physicochemical Properties
PropertyValueReference
CAS Number 874219-45-1[13][14][15][16]
Molecular Formula C₈H₈BClO₄[13]
Molecular Weight 214.41 g/mol [13]
Appearance White solid[13]
Melting Point 138 °C[13]
Safety and Handling

This compound is an irritant. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Skin Contact: Causes skin irritation. In case of contact, wash with plenty of water.

  • Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong acids and bases.[17][18]

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.[17][18][19][20]

References

Technical Support Center: Troubleshooting Low Yields in Cross-Coupling Reactions with 4-Chloro-3-(methoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and overcome challenges associated with low yields in cross-coupling reactions involving 4-Chloro-3-(methoxycarbonyl)phenylboronic acid. As Senior Application Scientists, we have compiled our expertise and field-proven insights to provide you with a comprehensive guide that not only offers solutions but also explains the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the most common initial troubleshooting steps?

Low yields in Suzuki-Miyaura reactions involving this specific boronic acid can often be attributed to a few key factors. The electronic properties of the substituents on the phenylboronic acid play a significant role. The presence of an electron-withdrawing methoxycarbonyl group and a moderately electron-withdrawing chloro group can decrease the nucleophilicity of the boronic acid, slowing down the transmetalation step.

Initial Troubleshooting Workflow:

start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions optimize_base 3. Optimize Base Selection & Strength check_conditions->optimize_base optimize_catalyst 4. Screen Catalyst & Ligand System optimize_base->optimize_catalyst end Improved Yield optimize_catalyst->end

Caption: Initial troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

A crucial first step is to ensure the integrity of your this compound. Boronic acids are susceptible to protodeboronation, especially under acidic or harsh conditions, and can also undergo trimerization to form boroxines upon standing.

Recommended Actions:

  • Reagent Purity: Confirm the purity of your boronic acid via NMR or melting point analysis. If necessary, recrystallize the material.

  • Solvent Degassing: Thoroughly degas your solvents to remove oxygen, which can lead to oxidative degradation of the catalyst and boronic acid.

  • Base Selection: The choice of base is critical. For this electronically deactivated boronic acid, a stronger base may be required to facilitate the formation of the active boronate species. Consider screening bases such as K₃PO₄, Cs₂CO₃, or KF.

Q2: I am observing significant amounts of homocoupling of my aryl halide partner. What is causing this, and how can I minimize it?

Homocoupling of the aryl halide is a common side reaction in cross-coupling, often arising from a slow transmetalation step. When transmetalation is the rate-limiting step, the oxidative addition of the aryl halide to the Pd(0) catalyst proceeds, but the resulting Ar-Pd(II)-X intermediate may undergo side reactions before it can react with the boronic acid.

Potential Causes and Solutions:

CauseExplanationRecommended Solution
Slow Transmetalation The electron-deficient nature of this compound can slow down the transfer of the aryl group to the palladium center.Increase the concentration of the boronic acid (e.g., 1.5-2.0 equivalents). Consider using a more electron-rich phosphine ligand to accelerate the catalytic cycle.
Catalyst Decomposition The Pd(II) intermediate may decompose before transmetalation, leading to the formation of Pd black and promoting homocoupling.Use a more robust ligand that stabilizes the palladium catalyst. Ensure strict anaerobic conditions.
Reaction Temperature Higher temperatures can sometimes favor homocoupling pathways.Optimize the reaction temperature. Try running the reaction at a lower temperature for a longer period.
Q3: My reaction is stalling, and I see the formation of a black precipitate. What is happening?

The formation of a black precipitate is a classic sign of palladium catalyst decomposition, often referred to as "palladium black." This inactive form of palladium can arise from several factors, particularly when the catalytic cycle is inefficient.

Troubleshooting Catalyst Decomposition:

cluster_0 Catalytic Cycle & Decomposition active_catalyst Pd(0)L_n Active Catalyst oxidative_addition Ar-Pd(II)L_n-X Oxidative Addition active_catalyst->oxidative_addition Ar-X transmetalation Ar-Pd(II)L_n-Ar' Transmetalation oxidative_addition->transmetalation Ar'-B(OH)₂ decomposition {Pd Black | Inactive} oxidative_addition->decomposition Slow Transmetalation reductive_elimination Ar-Ar' Reductive Elimination transmetalation->reductive_elimination reductive_elimination->active_catalyst Product

Caption: Simplified Suzuki-Miyaura catalytic cycle and a common decomposition pathway.

Key Considerations:

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center throughout the catalytic cycle. For an electron-deficient boronic acid, consider using more electron-donating and sterically hindered ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the reductive elimination step and prevent catalyst aggregation.

  • Atmosphere Control: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the Pd(0) species.

  • Reaction Concentration: Very dilute conditions can sometimes lead to catalyst decomposition. Try increasing the concentration of your reaction.

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Optimizing Base and Solvent Systems

The interplay between the base and solvent is a critical parameter that governs the efficiency of the transmetalation step. The base activates the boronic acid by forming a more nucleophilic boronate species, and the solvent influences the solubility of the reagents and the stability of the intermediates.

Step-by-Step Protocol for Optimization:

  • Set up a Parallel Screen: Prepare an array of reaction vials, each with the same starting materials and catalyst system.

  • Vary the Base: In separate vials, test a range of bases with varying strengths and properties. Good candidates include K₂CO₃, K₃PO₄, Cs₂CO₃, and KF.

  • Vary the Solvent: For each base, test a set of commonly used solvents or solvent mixtures, such as Dioxane/H₂O, Toluene/H₂O, or THF/H₂O.

  • Monitor Progress: Analyze the progress of each reaction at set time points (e.g., 2h, 6h, 24h) using a suitable analytical technique like LC-MS or GC-MS.

  • Analyze Results: Identify the base/solvent combination that provides the highest conversion to the desired product with the minimal formation of byproducts.

Example Screening Table:

BaseSolvent (v/v)Temperature (°C)Yield (%) after 6h
K₂CO₃Dioxane/H₂O (4:1)9035
K₃PO₄Dioxane/H₂O (4:1)9065
Cs₂CO₃Dioxane/H₂O (4:1)9078
K₃PO₄Toluene/H₂O (4:1)10072
Guide 2: Addressing Potential Protodeboronation

Protodeboronation, the cleavage of the C-B bond by a proton source, is a known decomposition pathway for boronic acids, especially those with electron-withdrawing groups. This side reaction consumes the boronic acid, leading to lower yields.

Indicators of Protodeboronation:

  • Formation of methyl 2-chlorobenzoate as a byproduct.

  • Stalling of the reaction despite the presence of starting aryl halide.

Mitigation Strategies:

  • Anhydrous Conditions: If using a non-aqueous base/solvent system, ensure all reagents and solvents are rigorously dried.

  • Careful Base Selection: While a base is necessary, a large excess of a highly aqueous base can sometimes promote protodeboronation. Use the minimum effective amount of base.

  • Use of Boronic Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester, prior to the coupling reaction. These are often more resistant to protodeboronation.

Technical Support Center: Enhancing the Reactivity of 4-Chloro-3-(methoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-3-(methoxycarbonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this electron-deficient boronic acid in cross-coupling reactions. Here, we address common challenges and provide actionable strategies to enhance its reactivity and ensure successful experimental outcomes.

Troubleshooting Common Issues

This section provides a systematic approach to troubleshooting frequently encountered problems during reactions involving this compound, particularly in Suzuki-Miyaura coupling reactions.

Issue 1: Low to No Product Yield

A lack of desired product is the most common issue. The electron-withdrawing nature of both the chloro and methoxycarbonyl substituents deactivates the boronic acid, making transmetalation the likely rate-limiting step in the catalytic cycle.[1][2][3]

Potential Causes & Step-by-Step Solutions:

  • Suboptimal Catalyst System: The choice of palladium catalyst and ligand is critical.

    • Explanation: Standard catalysts like Pd(PPh₃)₄ may not be efficient enough. Electron-rich and bulky phosphine ligands are often required to promote both the oxidative addition and the subsequent reductive elimination steps, which can be sluggish with electron-deficient substrates.[4]

    • Protocol:

      • Catalyst Selection: Switch to a more active pre-catalyst, such as a Buchwald-type palladacycle (e.g., XPhos Pd G3).[5] These are often more effective at generating the active Pd(0) species.[4][5]

      • Ligand Choice: Employ bulky, electron-rich biarylphosphine ligands like SPhos, XPhos, or RuPhos.[4][5] These ligands can accelerate the catalytic cycle.

      • Catalyst Loading: If switching the catalyst system is not immediately fruitful, consider incrementally increasing the catalyst loading from a typical 1-2 mol% up to 5 mol%.[4]

  • Ineffective Base: The base plays a crucial role in activating the boronic acid for transmetalation.[6]

    • Explanation: A base that is too weak may not facilitate the formation of the boronate species necessary for transmetalation. Conversely, an overly strong base might lead to undesired side reactions.

    • Protocol:

      • Base Selection: For electron-deficient boronic acids, stronger bases are often necessary. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of weaker bases like sodium carbonate (Na₂CO₃).[4][5]

      • Base Preparation: Ensure the base is finely powdered and anhydrous, especially for non-aqueous reactions, as its physical state significantly impacts reactivity.[4][5]

  • Inappropriate Solvent System: The solvent influences the solubility of reagents and the stability of intermediates.

    • Explanation: Aprotic polar solvents are generally effective. The addition of water can sometimes be beneficial by aiding in the dissolution of the base and facilitating the formation of the active boronate species.

    • Protocol:

      • Solvent Choice: Common choices include dioxane, THF, or toluene, often with a small amount of water.[4]

      • Degassing: Thoroughly degas all solvents to remove dissolved oxygen, which can lead to catalyst decomposition and the formation of homocoupling byproducts.[5]

  • Elevated Reaction Temperature: Higher temperatures can overcome the activation energy barrier.

    • Explanation: Given the reduced reactivity of this boronic acid, thermal energy can be a key parameter to drive the reaction forward.

    • Protocol:

      • Temperature Increase: Cautiously increase the reaction temperature, for example, from 80 °C to 100-110 °C, while monitoring for potential degradation of starting materials or products.[5]

Issue 2: Significant Protodeboronation

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction that consumes the starting material.[5]

Potential Causes & Step-by-Step Solutions:

  • Presence of Protic Sources: Water is the primary proton source for this side reaction.[5]

    • Explanation: While water can be beneficial in some cases, an excess, especially in combination with a strong base, can accelerate protodeboronation.[5]

    • Protocol:

      • Anhydrous Conditions: If protodeboronation is significant, switch to strictly anhydrous conditions. Use dry solvents and ensure all glassware is flame-dried.

      • Milder Base: In aqueous systems, consider a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[5]

  • Prolonged Reaction Times: The longer the boronic acid is exposed to reaction conditions, the greater the chance of protodeboronation.

    • Explanation: A slow desired reaction provides more opportunity for this side reaction to occur.[7]

    • Protocol:

      • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS to determine the optimal reaction time and avoid unnecessary exposure to harsh conditions.[5]

      • "Slow-Release" Strategy: Convert the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester.[7] These can slowly release the boronic acid under the reaction conditions, minimizing its concentration at any given time and thus reducing the rate of protodeboronation.[7]

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "challenging" substrate?

A1: This boronic acid possesses two electron-withdrawing groups: a chloro group and a methoxycarbonyl group. These groups decrease the electron density on the boron atom, making it less nucleophilic and thus slowing down the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][2][3] This is a key step where the organic group is transferred from boron to the palladium catalyst.

Q2: Can I use this boronic acid with aryl chlorides as coupling partners?

A2: Yes, but this represents a particularly challenging coupling. Aryl chlorides are less reactive than aryl bromides or iodides in the oxidative addition step.[3] To achieve success, you will likely need to employ a highly active catalyst system, such as those incorporating bulky, electron-rich N-heterocyclic carbene (NHC) ligands or specialized Buchwald-type ligands, along with forcing reaction conditions (higher temperatures and stronger bases).

Q3: I am observing the formation of a homocoupled biphenyl product derived from my boronic acid. What causes this and how can I prevent it?

A3: Homocoupling is often caused by the presence of oxygen, which can lead to oxidative dimerization of the boronic acid.[5]

  • Prevention:

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[5]

    • Degassed Solvents: Use thoroughly degassed solvents to minimize dissolved oxygen.[5]

    • Controlled Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor homocoupling.[4]

Q4: Is it possible to "activate" the boronic acid before the reaction?

A4: Yes, one common strategy is to convert the boronic acid into a more reactive or stable derivative.

  • Potassium Aryltrifluoroborates: Reacting the boronic acid with KHF₂ forms the corresponding trifluoroborate salt. These salts are often more stable than the boronic acids and can exhibit enhanced reactivity in certain catalytic systems.[1][2] They also show reduced protodeboronation.[1]

  • Boronate Esters: Conversion to a boronate ester, such as a pinacol ester, can protect the boronic acid functionality and allow for a "slow-release" of the active species during the reaction, which can minimize side reactions.[7]

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale
Palladium Pre-catalyst XPhos Pd G3 (1-3 mol%)Highly active for challenging substrates.[5]
Ligand XPhos (1.2-1.5 eq. to Pd)Bulky, electron-rich ligand to promote oxidative addition and reductive elimination.[4]
Base K₃PO₄ (2-3 equivalents)Stronger base to facilitate transmetalation of the electron-deficient boronic acid.[5]
Solvent Dioxane/H₂O (10:1)Aprotic polar solvent with a small amount of water to aid base dissolution.[5]
Temperature 100-110 °CIncreased thermal energy to overcome the activation barrier.[5]
Atmosphere Nitrogen or ArgonPrevents catalyst decomposition and homocoupling.[5]
Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inerting: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst and any additional ligand.[5]

  • Solvent Addition: Add the degassed solvent system via syringe.[5]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature.[5]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[5]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography.[5]

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Yield CheckCatalyst Evaluate Catalyst System Start->CheckCatalyst CheckBase Assess Base Effectiveness Start->CheckBase CheckConditions Review Reaction Conditions Start->CheckConditions SideReaction Protodeboronation Observed? Start->SideReaction UseBuchwald Switch to Buchwald Pre-catalyst (e.g., XPhos Pd G3) CheckCatalyst->UseBuchwald UseBulkyLigand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) CheckCatalyst->UseBulkyLigand IncreaseLoading Increase Catalyst Loading (up to 5 mol%) CheckCatalyst->IncreaseLoading UseStrongerBase Use Stronger Base (K₃PO₄, Cs₂CO₃) CheckBase->UseStrongerBase EnsureAnhydrous Ensure Base is Finely Powdered & Dry CheckBase->EnsureAnhydrous IncreaseTemp Increase Temperature (100-110 °C) CheckConditions->IncreaseTemp DegasSolvent Thoroughly Degas Solvents CheckConditions->DegasSolvent Anhydrous Switch to Anhydrous Conditions SideReaction->Anhydrous Yes MilderBase Use Milder Base (KF, K₂CO₃) in Aqueous Systems SideReaction->MilderBase Yes UseEster Convert to Boronate Ester (Pinacol, MIDA) SideReaction->UseEster Yes Success Improved Yield UseBuchwald->Success UseBulkyLigand->Success IncreaseLoading->Success UseStrongerBase->Success EnsureAnhydrous->Success IncreaseTemp->Success DegasSolvent->Success Anhydrous->Success MilderBase->Success UseEster->Success

Caption: Troubleshooting workflow for low reactivity.

References

safety precautions and handling procedures for 4-Chloro-3-(methoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-3-(methoxycarbonyl)phenylboronic acid (CAS No. 874219-45-1). This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth safety information, handling procedures, and robust troubleshooting guides for common experimental challenges, particularly in Suzuki-Miyaura cross-coupling reactions.

Section 1: Core Safety & Handling (FAQs)

This section addresses the most frequent questions regarding the safe handling, storage, and disposal of this compound. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of the compound.

Q1: What are the primary hazards associated with this compound?

A1: According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance. The primary hazards are:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

Always consult the most current Safety Data Sheet from your supplier before handling the material.

Q2: What Personal Protective Equipment (PPE) is mandatory when working with this reagent?

A2: To mitigate the risks of skin and eye irritation, the following PPE must be worn:

  • Eye Protection: Chemical safety goggles or a face shield are required.[1][2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for integrity before each use.[1]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[2]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator with a particulate filter (e.g., N95) or handle the solid exclusively within a certified chemical fume hood.[3][4]

Q3: What are the correct storage conditions for this boronic acid?

A3: Proper storage is crucial for maintaining the compound's stability and reactivity.

  • Temperature: While some suppliers recommend room temperature storage, refrigeration is often advised for long-term stability to minimize degradation.[4]

  • Atmosphere: Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[2][5] Boronic acids are susceptible to dehydration, which leads to the formation of a cyclic anhydride known as a boroxine.[6] The presence of "varying amounts of Anhydride" is often noted by suppliers, indicating that this is a common equilibrium.

  • Location: Keep in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][5]

Q4: How should I dispose of waste containing this compound?

A4: All waste must be handled as hazardous chemical waste.

  • Solid Waste: Collect unreacted solid and contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container for hazardous waste.[3]

  • Liquid Waste: Collect reaction mixtures and solvent washes in a designated, labeled hazardous waste container. Do not pour boronic acid waste down the drain.[7][8]

  • Regulatory Compliance: Disposal procedures must comply with all local, state, and federal regulations.[3][9] Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

Section 2: Experimental Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during reactions involving this compound, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, but its success with substituted boronic acids can be sensitive to multiple parameters.[10]

Scenario 1: Low to No Product Formation

Initial Check: Confirm the identity and purity of your starting materials and reagents via techniques like NMR or LC-MS. Boronic acids can degrade over time, especially if stored improperly.[11]

Troubleshooting Steps:

  • Oxygen Contamination: The catalytic cycle involves a sensitive Pd(0) species that can be oxidized and deactivated by oxygen.[12]

    • Cause: Inadequate degassing of solvents and reaction vessel.

    • Solution: Ensure your solvent is rigorously degassed using methods like sparging with argon or nitrogen for 30-60 minutes, or through several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[12]

  • Catalyst and Ligand Inactivity: The choice of palladium source and ligand is critical and substrate-dependent.

    • Cause: The Pd(II) precatalyst is not being reduced to the active Pd(0) species, or the chosen ligand is not suitable for the specific substrates.[12][13] Electron-rich aryl chlorides can be challenging substrates.[14]

    • Solution: Switch to a more active, pre-formed Pd(0) source or a modern palladium precatalyst (e.g., a Buchwald G3 palladacycle) that is designed for activating challenging substrates.[12] Ensure the ligand provides sufficient steric bulk and electron-donating character to promote oxidative addition and reductive elimination.

  • Incorrect Base or Insufficient Basicity: The base plays a crucial role in the transmetalation step.

    • Cause: The chosen base may be too weak, poorly soluble in the reaction medium, or sterically hindered.

    • Solution: For aryl chlorides, a strong base like potassium phosphate (K₃PO₄) is often more effective than weaker bases like sodium carbonate (Na₂CO₃).[11] Ensure the base is finely powdered to maximize surface area and solubility. The presence of a small amount of water is often necessary for bases like K₃PO₄ to function effectively in the transmetalation step.[14]

Scenario 2: Significant Homocoupling of the Boronic Acid

Problem: You observe the formation of a biaryl product derived from two molecules of the boronic acid, which competes with the desired cross-coupling product.

Troubleshooting Steps:

  • Cause: Presence of Oxygen. As mentioned, oxygen can promote the oxidative homocoupling of boronic acids, mediated by the palladium catalyst.[12][13]

    • Solution: Improve degassing procedures immediately. This is the most common cause and the first parameter to address.

  • Cause: Reaction Temperature is Too High. Elevated temperatures can sometimes favor decomposition and side reactions.

    • Solution: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), although this may require a longer reaction time or a more active catalyst system.

Scenario 3: Protodeboronation of the Starting Material

Problem: You observe the formation of methyl 2-chlorobenzoate, where the boronic acid group has been replaced by a hydrogen atom.

Troubleshooting Steps:

  • Cause: Unstable Boronic Acid. Arylboronic acids, especially those with certain substitution patterns, can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source), a process that can be accelerated by heat and aqueous basic conditions.[15]

    • Solution 1 (Use of Boronic Esters): Convert the boronic acid to a more stable derivative, such as its pinacol ester[15] or MIDA boronate.[11] MIDA boronates are particularly useful as they are highly stable crystalline solids that slowly release the free boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[11]

    • Solution 2 (Anhydrous Conditions): While challenging for Suzuki couplings that often require aqueous bases, minimizing water content can sometimes suppress protodeboronation. This may require using an anhydrous base like potassium fluoride (KF) in a non-aqueous solvent.

Troubleshooting Logic Diagram

G start Suzuki Reaction Failure check_product Product Observed? start->check_product no_product No Product check_product->no_product No low_yield Low Yield check_product->low_yield Yes check_reagents Verify Reagent Purity & Activity no_product->check_reagents check_o2 Improve Degassing (Ar/N2 Sparge) check_reagents->check_o2 check_catalyst Change Catalyst/Ligand (e.g., Buchwald G3) check_o2->check_catalyst check_base Use Stronger Base (e.g., K3PO4) check_catalyst->check_base check_side_products Analyze Side Products low_yield->check_side_products homocoupling Homocoupling? check_side_products->homocoupling Biaryl Detected protodeboronation Protodeboronation? check_side_products->protodeboronation Des-boron Product solution_conditions Optimize Temp & Time check_side_products->solution_conditions Complex Mixture solution_o2 Rigorously Exclude O2 homocoupling->solution_o2 solution_boronate Convert to MIDA/Pinacol Boronate Ester protodeboronation->solution_boronate

Caption: Troubleshooting logic for failed Suzuki-Miyaura reactions.

Section 3: Purification & Characterization (FAQs)

Q5: What are the best methods for purifying this compound after a reaction?

A5: The purification of boronic acids and their derivatives can be challenging due to their unique properties.

  • Aqueous Workup/Extraction: A standard aqueous workup can remove inorganic salts. Boronic acids are weakly acidic and can sometimes be extracted into a basic aqueous phase (e.g., with dilute NaOH) and then re-precipitated by adding acid, which can be an effective purification step.[16][17]

  • Silica Gel Chromatography: This is a common method, but boronic acids can sometimes streak or decompose on standard silica gel.[16]

    • Tip 1: Run the column quickly to minimize contact time.

    • Tip 2: Consider using a less polar solvent system if possible.

    • Tip 3: For boronic esters (like pinacolates), which are often less polar and more stable, chromatography is typically more straightforward than for the free acids.[15] Some literature suggests impregnating the silica gel with boric acid to improve the chromatography of boronic esters.[18]

  • Recrystallization: If the product is a solid with sufficient purity (>90%), recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, or an alcohol/water mixture) can be a highly effective method for obtaining high-purity material.[16]

Q6: I see that the boronic acid can form a boroxine. How does this affect my experiment?

A6: A boroxine is a six-membered ring formed from the dehydration and trimerization of three boronic acid molecules.[6] For most applications, particularly Suzuki coupling, the boroxine is in equilibrium with the monomeric boronic acid in the presence of water or base and is generally considered to be a competent nucleophile in the catalytic cycle.[13] Therefore, you typically do not need to take special precautions to separate the boroxine from the boronic acid before use. However, the presence of the boroxine will affect the molecular weight, so be mindful of this when calculating molar equivalents. It is often best to assume the material is a mixture and use the molecular weight of the monomer for calculations.

Appendix: Protocols & Data

Physical & Chemical Properties Table
PropertyValueSource
CAS Number 874219-45-1[19]
Molecular Formula C₈H₈BClO₄[19]
Molecular Weight 214.41 g/mol [19]
Appearance White to off-white solid/powder[20]
Melting Point 255 °C (literature)[20]
Example Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of this compound with 4-bromoanisole.

Reaction Scheme: (Methyl 2-chloro-5-(4-methoxyphenyl)benzoate formation)

Materials:

  • This compound (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv, limiting reagent)

  • XPhos Pd G3 (Palladium precatalyst, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

  • Anhydrous Sodium Sulfate (for drying)

  • Ethyl Acetate (for extraction)

  • Brine solution

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, 4-bromoanisole, K₃PO₄, and the XPhos Pd G3 catalyst.[12]

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed water in a 10:1 ratio to achieve a final concentration of ~0.2 M with respect to the 4-bromoanisole.[12]

  • Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS to check for the consumption of the limiting reagent.[12]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[12]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

Experimental Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation A Weigh Reagents: - Boronic Acid - Aryl Halide - Base (K3PO4) - Catalyst (Pd) B Add to Oven-Dried Vial A->B C Evacuate & Backfill with Argon (3x) B->C D Add Degassed Solvents (Dioxane/H2O) C->D E Heat to 100 °C with Vigorous Stirring D->E F Monitor by TLC/LC-MS E->F G Cool & Dilute with EtOAc and Water F->G H Aqueous Extraction (Wash with Brine) G->H I Dry Organic Layer (Na2SO4) H->I J Concentrate Under Reduced Pressure I->J K Purify by Column Chromatography J->K

Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.

References

Validation & Comparative

A Comparative Reactivity Analysis of 4-Chloro-3-(methoxycarbonyl)phenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Nuances of Boronic Acid Reactivity in Modern Synthesis

Boronic acids have become indispensable reagents in the synthetic chemist's toolbox, largely due to their pivotal role in palladium- and copper-catalyzed cross-coupling reactions.[1] Their general stability, functional group tolerance, and relatively low toxicity make them ideal partners for constructing complex molecular architectures.[1][2] The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, exemplifies their power in forming carbon-carbon bonds, while methodologies like the Chan-Lam coupling have extended their utility to carbon-heteroatom bond formation.[3][4]

However, not all boronic acids are created equal. Their reactivity is a delicate interplay of electronic and steric factors dictated by the substituents on the aromatic ring.[5][6] This guide provides an in-depth analysis of 4-Chloro-3-(methoxycarbonyl)phenylboronic acid , a disubstituted arylboronic acid featuring two distinct electron-withdrawing groups.[7][8] We will objectively compare its performance in key cross-coupling reactions against other boronic acids with varying electronic and steric profiles, providing field-proven insights and actionable experimental protocols.

The core of this analysis rests on understanding how the electronic nature of this compound influences the key mechanistic steps of popular cross-coupling reactions. The presence of a moderately deactivating chloro group and a strongly deactivating methoxycarbonyl group renders the boron center significantly more Lewis acidic compared to unsubstituted or electron-rich phenylboronic acids.[2][9] This heightened Lewis acidity has profound and often divergent effects on different catalytic cycles, a central theme we will explore herein.

Comparative Analysis in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the benchmark for C-C bond formation, proceeding through a well-established catalytic cycle involving a Palladium(0)/Palladium(II) couple. The critical transmetalation step, where the organic moiety is transferred from boron to palladium, is highly sensitive to the nature of the boronic acid.[3][10]

Mechanistic Considerations

The transmetalation step is generally believed to proceed via an activated boronate species, formed by the reaction of the boronic acid with a base.[11] The increased Lewis acidity of this compound, due to its electron-withdrawing substituents, facilitates the formation of this key tetrahedral boronate intermediate. This can, in many cases, lead to an enhanced rate of transmetalation compared to electron-neutral or electron-rich boronic acids.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pdiil_complex Ar¹-Pd(II)L₂-X oxidative_addition->pdiil_complex transmetalation Transmetalation pdiil_complex->transmetalation pdiil_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pdiil_biaryl X⁻ reductive_elimination Reductive Elimination pdiil_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² reductive_elimination->product boronate Ar²-B(OR)₃⁻ boronate->transmetalation boronic_acid Ar²-B(OH)₂ + Base boronic_acid->boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison

The enhanced reactivity of electron-deficient boronic acids is particularly notable when coupling with electron-rich or sterically hindered aryl halides, where the oxidative addition step may be slower. However, the overall success is catalyst- and base-dependent. Sterically hindered boronic acids, such as those with ortho-substituents, generally exhibit lower reactivity due to the difficulty in approaching the palladium center, regardless of their electronic properties.[12][13]

Boronic Acid PartnerSubstituent EffectExpected Relative ReactivityTypical Yield (%)
This compound Electron-withdrawing (strong)High85-95%
4-Nitrophenylboronic acidElectron-withdrawing (strong)High80-95%
Phenylboronic acidNeutralModerate (Baseline)75-90%
4-Methoxyphenylboronic acidElectron-donating (strong)Moderate to High80-95%
2-Methylphenylboronic acidSterically HinderedLow< 40%

Note: Yields are illustrative and highly dependent on the specific coupling partner, catalyst, ligand, base, and solvent system used.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple this compound with 1-bromo-4-methoxybenzene.

  • Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-4-methoxybenzene (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the flask.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Comparative Analysis in Chan-Lam Cross-Coupling

The Chan-Lam coupling provides a powerful method for forming C-N and C-O bonds using copper catalysts, often under milder and aerobic conditions compared to palladium-catalyzed alternatives.[14][15] This reaction is mechanistically distinct from the Suzuki-Miyaura coupling and, consequently, the electronic effects of the boronic acid substituents have a different impact.

Mechanistic Considerations

The Chan-Lam catalytic cycle is thought to involve the oxidation of a Cu(II) species to a transient Cu(III) intermediate.[4] Kinetic studies have suggested that this oxidation step can be rate-limiting and is often slower for electron-deficient arylboronic acids.[16] This is a critical point of differentiation: while electron-withdrawing groups can be beneficial in the Suzuki-Miyaura reaction, they are often detrimental to the efficiency of traditional Chan-Lam couplings.

Chan_Lam_Cycle cu_ii Cu(II)L₂ transmetalation Transmetalation cu_ii->transmetalation Ar-B(OH)₂ cu_ii_aryl Ar-Cu(II)L₂ transmetalation->cu_ii_aryl coordination Coordination cu_ii_aryl->coordination Nu-H (Amine/Alcohol) cu_ii_complex [Ar-Cu(II)L₂(Nu-H)]⁺ coordination->cu_ii_complex oxidation Oxidation (O₂) cu_ii_complex->oxidation cu_iii_complex [Ar-Cu(III)L₂(Nu)]⁺ oxidation->cu_iii_complex reductive_elimination Reductive Elimination cu_iii_complex->reductive_elimination reductive_elimination->cu_ii Catalyst Regeneration + H⁺ product Ar-Nu reductive_elimination->product

Caption: A proposed catalytic cycle for the Chan-Lam cross-coupling reaction.
Performance Comparison

Due to the challenging oxidation step, this compound is expected to be a less effective coupling partner in standard Chan-Lam reactions compared to electron-rich or unsubstituted boronic acids. Recent advances, such as the use of visible-light-mediated photoredox catalysis, have shown promise in expanding the scope to include these challenging electron-deficient substrates.[17]

Boronic Acid PartnerSubstituent EffectExpected Relative ReactivityTypical Yield (%)
4-Methoxyphenylboronic acidElectron-donating (strong)High70-90%
Phenylboronic acidNeutralModerate (Baseline)60-80%
This compound Electron-withdrawing (strong)Low to Moderate20-50%
4-Nitrophenylboronic acidElectron-withdrawing (strong)Low< 30%

Note: Yields are for standard thermal Chan-Lam conditions and can be significantly influenced by the choice of copper source, ligand, and solvent.

Representative Experimental Protocol: Chan-Lam N-Arylation

Objective: To couple this compound with aniline.

  • Reagent Setup: In a vial open to the air, combine this compound (1.5 mmol, 1.5 eq), aniline (1.0 mmol, 1.0 eq), copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%), and a base such as pyridine (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add a suitable solvent, typically dichloromethane (CH₂Cl₂) or methanol (MeOH) (5 mL).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often left for 24-72 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with CH₂Cl₂. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.[18]

Alternative Strategies: Chan-Lam vs. Buchwald-Hartwig Amination

Given the potential for low reactivity of electron-deficient boronic acids in Chan-Lam coupling, it is crucial for synthetic chemists to consider alternative C-N bond-forming strategies. The Buchwald-Hartwig amination, a palladium-catalyzed coupling of an aryl halide with an amine, is a powerful alternative.[19][20]

The choice between these two methods depends on the availability of starting materials and the functional group tolerance required.

Synthetic_Comparison cluster_0 Route A: Chan-Lam Coupling cluster_1 Route B: Buchwald-Hartwig Amination boronic_acid 4-Chloro-3-(methoxycarbonyl) phenylboronic acid chan_lam Chan-Lam Cu(II) Catalyst, Air boronic_acid->chan_lam amine Amine (R₂NH) amine->chan_lam product_a Target Aryl Amine chan_lam->product_a aryl_halide Methyl 2-chloro-5-bromobenzoate (Corresponding Aryl Halide) buchwald Buchwald-Hartwig Pd Catalyst, Ligand, Base aryl_halide->buchwald amine_b Amine (R₂NH) amine_b->buchwald product_b Target Aryl Amine buchwald->product_b

Caption: Comparison of synthetic routes to an aryl amine.
  • Choose Chan-Lam Coupling when: The boronic acid is readily available, and the reaction conditions need to be mild (room temperature, aerobic). It is best suited for electron-rich or neutral boronic acids.

  • Choose Buchwald-Hartwig Amination when: The corresponding aryl halide is the more accessible starting material. This method has a very broad substrate scope and is often more reliable for electron-deficient systems, though it typically requires inert conditions and stronger bases.[21][22]

Conclusion and Outlook

This compound is a valuable, albeit electronically specialized, building block in organic synthesis.[18][23]

  • In Suzuki-Miyaura couplings, its electron-deficient nature is generally an asset, promoting the formation of the active boronate species and leading to high reactivity and excellent yields in C-C bond formation.

  • In Chan-Lam couplings, its utility is more limited under standard thermal conditions due to the challenging oxidative step in the catalytic cycle. For C-N or C-O bond formation, researchers should consider either advanced catalytic systems (e.g., photoredox) or alternative methodologies like the Buchwald-Hartwig amination.

The judicious selection of a cross-coupling strategy based on a sound mechanistic understanding of substituent effects is paramount. For researchers and drug development professionals, recognizing that the "best" boronic acid is context-dependent—defined by the specific transformation desired—is key to unlocking synthetic efficiency and innovation.

References

A Senior Application Scientist's Guide to Alternative Compounds for 4-Chloro-3-(methoxycarbonyl)phenylboronic Acid in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Workhorse Building Block

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, particularly within drug discovery and materials science for its proficiency in constructing C(sp²)–C(sp²) bonds.[1][2] Building blocks like 4-Chloro-3-(methoxycarbonyl)phenylboronic acid are valued for their trifunctional nature, offering three distinct points for chemical modification: the boronic acid for coupling, the chloro group for a subsequent coupling or nucleophilic substitution, and the ester for hydrolysis and amide bond formation.

However, reliance on a single building block can be limiting. Challenges such as poor reactivity, instability leading to protodeboronation, or the need for specific electronic or physical properties often compel researchers to seek alternatives.[3][4] This guide provides a comparative analysis of viable alternatives to this compound, grounded in experimental data and mechanistic principles to empower researchers in making informed decisions for their synthetic campaigns.

The Reference Point: Understanding this compound

Before exploring alternatives, it's crucial to understand the properties of the reference compound. The phenyl ring is substituted with two electron-withdrawing groups (EWGs): a chloro substituent para to the boronic acid and a methoxycarbonyl group in the meta position.

  • Electronic Profile: The strong inductive and moderate resonance withdrawing effects of the chloro and methoxycarbonyl groups decrease the electron density on the aromatic ring. This generally makes the aryl halide coupling partner more reactive in the oxidative addition step but can render the boronic acid less nucleophilic, potentially slowing the rate-determining transmetalation step.[2][5]

  • Reactivity & Stability: Like many boronic acids, it is susceptible to decomposition, particularly protodeboronation under harsh basic conditions or extended heating.[3][4] Its reactivity is a balance; while activated enough for many standard couplings, it may struggle with challenging, electron-poor, or sterically hindered coupling partners.

A typical Suzuki-Miyaura protocol for this compound serves as our baseline for comparison.

Baseline Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a standard starting point for coupling with a generic aryl bromide.

  • Materials: this compound (1.2 equiv), Aryl Bromide (1.0 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), 1,4-Dioxane/H₂O (4:1 mixture).

  • Procedure:

    • To a Schlenk flask, add the aryl bromide, boronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

    • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Strategic Alternatives: A Comparative Analysis

The "best" alternative is context-dependent, hinging on the desired outcome: enhanced stability, altered reactivity, or the introduction of new functionality. We will explore three strategic categories of alternatives.

Category 1: Alternative Boron Moieties for Enhanced Stability

The primary drawback of many boronic acids is their instability. Protodeboronation (replacement of the C-B bond with C-H) and the formation of cyclic boroxine trimers can lead to poor reproducibility and reduced yields.[6] Boronic esters and trifluoroborates offer robust solutions.[3][7]

  • Pinacol Esters: These are significantly more stable than boronic acids, often existing as bench-stable, crystalline solids that are easily purified by chromatography.[3] While generally less reactive, this can be an advantage, preventing unwanted side reactions.[6][8]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids compatible with a wide range of reagents and chromatography.[9][10] They are unreactive under anhydrous Suzuki conditions but are readily deprotected with mild aqueous base to slowly release the boronic acid, minimizing its concentration and thus decomposition.[10]

  • Potassium Trifluoroborates (R-BF₃K): These salts are highly stable to air and moisture and show a low tendency to protodeboronate.[7][11][12] They are excellent alternatives for substrates where the corresponding boronic acid is known to be unstable.[7]

G cluster_0 Boronic Acid Workflow cluster_1 MIDA Boronate / R-BF3K Workflow BA_storage Store under Inert Gas (Often Unstable) BA_rxn Direct use in Suzuki (Risk of Decomposition) BA_storage->BA_rxn Result Result BA_rxn->Result Variable Yields Stable_storage Bench-Stable Storage (Indefinitely Stable) Stable_rxn Suzuki Reaction with In Situ Deprotection/Activation Stable_storage->Stable_rxn Stable_rxn->Result Reproducible, High Yields

Caption: Workflow comparing boronic acids with their stable alternatives.

Boron Reagent TypeKey AdvantageTypical Reaction ConditionsRelative Reactivity
Boronic Acid High reactivity, atom economy.[13]Aqueous base (K₂CO₃, K₃PO₄).High
Pinacol Boronate Good stability, easy to handle/purify.[3]Often requires stronger base (e.g., K₃PO₄) or higher temperatures.Moderate
MIDA Boronate Exceptional stability, slow-release capability.[10]Mild aqueous base (e.g., NaOH, NaHCO₃) for deprotection.Low (requires activation)
Potassium Trifluoroborate Excellent stability, resists protodeboronation.[7][11]Requires hydrolysis to boronic acid in situ.[14]Moderate (requires activation)
Category 2: Electronic Modulation via Alternative Substituents

Replacing the chloro or methoxycarbonyl group allows for fine-tuning of the electronic properties, which directly impacts the reaction kinetics. The transmetalation step is generally favored by more electron-rich boronic acids, while oxidative addition at the coupling partner is favored by electron-poor aryl halides.[5][15]

  • Replacing -Cl with -F: Fluorine is more electronegative but a weaker resonance donor. This can subtly alter reactivity and provides a site for potential ¹⁹F NMR studies.

  • Replacing -Cl with -Br or -I: While this changes the handle for subsequent chemistry, it can be a strategy if the alternative halide is needed for an orthogonal coupling reaction.

  • Replacing -CO₂Me with -CN or -NO₂: Introducing stronger EWGs can significantly decrease the nucleophilicity of the boronic acid, potentially requiring more forcing conditions (stronger bases, more active catalysts) to achieve efficient coupling.[16]

Suzuki_Cycle cluster_boron Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Favored by EWGs on Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (Favored by EDGs on R-B(OH)2) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Catalyst Regeneration R-B(OH)2 R-B(OH)2 R-B(OH)3- R-B(OH)3- R-B(OH)2->R-B(OH)3- Activation Base Base R-B(OH)3-->Ar-Pd(II)-X(L2)

Caption: The Suzuki-Miyaura catalytic cycle, highlighting key steps.

The following data illustrates trends observed when coupling various electronically-modified phenylboronic acids with 4-bromoanisole.

Boronic Acid Substituent (para to -B(OH)₂)Electronic NatureExpected Impact on TransmetalationRepresentative Yield (%)
-OCH₃Electron-DonatingAccelerates~95%[5]
-CH₃Electron-DonatingAccelerates~90%[5]
-HNeutralBaseline~85%
-Cl (Reference) Electron-Withdrawing Decelerates ~75%
-CF₃Strongly Electron-WithdrawingStrongly Decelerates~60%

Note: Yields are illustrative and highly dependent on specific reaction conditions (catalyst, ligand, base, solvent).[5]

Category 3: Heterocyclic Bioisosteres

In drug discovery, replacing a phenyl ring with a heterocycle is a common strategy to modulate properties like solubility, metabolic stability, and target engagement. Pyridine-based boronic acids are common bioisosteres.[17][18]

  • Example Alternative: 5-Chloro-6-(methoxycarbonyl)pyridin-3-ylboronic acid.

  • Advantages: The pyridine nitrogen introduces a basic handle, potentially improving aqueous solubility and offering a new point for hydrogen bonding interactions in a drug target's active site.

  • Challenges: Heterocyclic boronic acids can be challenging. The lone pair on the nitrogen can coordinate to the palladium catalyst, sometimes inhibiting the reaction.[17] This often necessitates the use of specialized, sterically hindered, and electron-rich phosphine ligands (e.g., SPhos, XPhos) to achieve high yields.[1]

Experimental Protocol: Coupling a Heterocyclic Boronic Acid

This protocol highlights modifications needed for challenging heterocyclic substrates.

  • Materials: 5-Chloro-6-(methoxycarbonyl)pyridin-3-ylboronic acid (1.5 equiv), Aryl Chloride (1.0 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄ (3.0 equiv), Toluene/H₂O (10:1).

  • Procedure:

    • Follow the baseline protocol, but substitute the catalyst system with Pd₂(dba)₃/SPhos and use the stronger base K₃PO₄.

    • The higher equivalence of boronic acid (1.5 equiv) is often used to counteract potential decomposition.

    • Reaction temperature may need to be increased to 100-110 °C.

    • Due to the increased polarity of the product, a different solvent system may be required for chromatography (e.g., ethyl acetate/hexanes with a higher ethyl acetate ratio).

Decision-Making Framework for Compound Selection

Choosing the right alternative requires a clear understanding of the synthetic goal. The following flowchart provides a logical path for selecting an appropriate compound.

Caption: Decision flowchart for selecting the optimal boronic acid alternative.

Conclusion

While this compound is a versatile and valuable reagent, a vast landscape of alternatives exists to overcome its limitations and expand synthetic possibilities. By strategically selecting alternative boron moieties like MIDA boronates for stability, modulating electronic properties with different ring substituents, or employing heterocyclic bioisosteres for medicinal chemistry applications, researchers can significantly enhance the efficiency, reproducibility, and scope of their Suzuki-Miyaura cross-coupling reactions. The choice is not about finding a universal replacement, but about selecting the right tool for the specific synthetic challenge at hand.

References

A Comparative Guide to the Purity Assessment of 4-Chloro-3-(methoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Building Block

4-Chloro-3-(methoxycarbonyl)phenylboronic acid is a substituted arylboronic acid, a class of compounds indispensable in modern organic synthesis. Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation for creating complex molecules, particularly in pharmaceutical and materials science. The precise structure of this molecule—featuring a reactive boronic acid, an electron-withdrawing chloro group, and a methoxycarbonyl ester—makes it a valuable synthon. However, the very reactivity that makes it useful also predisposes it to specific impurity profiles that can have profound consequences on reaction yields, downstream product purity, and, in the context of drug development, patient safety.

The purity of this intermediate is not a single value but a multi-faceted profile. Impurities can range from residual starting materials and synthetic by-products to degradation products like boroxines (anhydrides), residual solvents from purification, and inorganic contaminants such as catalytic metals.[1][2][3] A comprehensive assessment, therefore, requires an orthogonal array of analytical techniques, each interrogating a different facet of the compound's purity.

This guide provides an in-depth comparison of the primary analytical methodologies for the comprehensive purity assessment of this compound. We will move beyond procedural lists to explore the causality behind method selection, the establishment of self-validating protocols, and the interpretation of data, providing researchers and drug development professionals with a robust framework for quality control.

Chapter 1: Chromatographic Purity and Related Substances by HPLC-UV/MS

High-Performance Liquid Chromatography (HPLC) is the quintessential technique for assessing the purity of non-volatile organic compounds and separating the main component from structurally similar impurities. For a molecule like this compound, a reversed-phase HPLC method coupled with UV detection for quantification and Mass Spectrometry (MS) for identification is the industry standard.

Causality of Method Choice: The aromatic nature of the phenyl ring provides a strong chromophore, making UV detection highly sensitive and suitable for quantification. The polarity of the boronic acid and methoxycarbonyl groups allows for excellent retention and separation on C18 stationary phases. Coupling with MS is critical for definitive peak identification, as it provides molecular weight information that helps in characterizing unknown impurities without the need for isolating them.[4]

Key Challenge: Analyte Stability: A significant challenge in the analysis of boronic acids is their propensity to undergo dehydration in solution to form cyclic trimers known as boroxines.[1][5] Furthermore, reactive pinacol esters, if present as intermediates, can hydrolyze back to the boronic acid on-column during analysis in aqueous mobile phases.[6] Method development must therefore focus on conditions that minimize these transformations to ensure an accurate purity profile. Using a mobile phase with a controlled pH and organic modifier gradient is crucial for achieving reproducible separation.

Experimental Protocol: Reversed-Phase HPLC-UV/MS
  • System Preparation: An HPLC or UPLC system equipped with a photodiode array (PDA) detector and a single quadrupole or time-of-flight mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., Waters XSelect Premier HSS T3, 2.5 µm, 2.1 x 100 mm) is chosen for its ability to retain polar analytes.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier helps to suppress the ionization of the boronic acid, leading to better peak shape.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This concentration (0.1 mg/mL) is typically suitable for both UV and MS detection.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 2 µL

    • PDA Detection: 254 nm

    • Gradient: 10% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • MS Conditions (ESI Negative):

    • Ionization Mode: Electrospray Ionization (ESI), Negative. Boronic acids readily form [M-H]⁻ ions.[7]

    • Capillary Voltage: 3.0 kV

    • Scan Range: m/z 100-500

  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be less than 2.0%.

Data Presentation: HPLC Performance Characteristics
ParameterTypical ValueRationale
Limit of Detection (LOD) 0.01 µg/mLEnsures detection of trace impurities.
Limit of Quantitation (LOQ) 0.05 µg/mLLowest level for reliable quantitative measurement.[4]
Linearity (R²) > 0.998Confirms the response is proportional to concentration.[7]
Precision (%RSD) < 2.0%Demonstrates method reproducibility.[7]

Workflow Visualization

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s_prep Sample Weighing & Dissolution (0.1 mg/mL) hplc HPLC System (C18 Column, 30°C) s_prep->hplc Inject mp_prep Mobile Phase (0.1% Formic Acid in Water/ACN) mp_prep->hplc pda PDA Detector (254 nm) hplc->pda ms MS Detector (ESI Negative) hplc->ms quant Quantification (Area % Normalization) pda->quant ident Impurity ID (Mass-to-Charge) ms->ident report Final Report (Purity Value) quant->report ident->report

Fig 1. Workflow for HPLC-UV/MS Purity Analysis.

Chapter 2: Absolute Purity and Structural Confirmation by qNMR

While HPLC provides a relative purity value based on UV response, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a direct, primary method for determining absolute purity without the need for a specific reference standard of the analyte itself. It relies on comparing the integral of a signal from the analyte with that of a certified internal standard of known purity and weight.[8]

Causality of Method Choice: ¹H qNMR is ideal because protons give sharp, well-resolved signals, and the signal integral is directly proportional to the number of nuclei. For structural confirmation, ¹¹B NMR is uniquely powerful. It provides a distinct signal for the boron atom, and its chemical shift is highly sensitive to the coordination state (trigonal vs. tetrahedral), which can help identify and quantify boroxine impurities or complexes.[9][10]

Key Challenge: Standard Selection and Relaxation Delays: The success of qNMR hinges on the choice of a suitable internal standard. The standard must be stable, non-reactive with the analyte, have signals that do not overlap with the analyte's signals, and be accurately weighed. For ¹H qNMR, a common standard is maleic acid. A critical experimental parameter is the relaxation delay (d1), which must be set to at least five times the longest spin-lattice relaxation time (T1) of both the analyte and the standard to ensure complete magnetization recovery and accurate integration.

Experimental Protocol: ¹H qNMR for Absolute Purity
  • Standard and Sample Preparation:

    • Accurately weigh ~20 mg of this compound into an NMR tube. Record the weight precisely.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid, purity >99.5%) into the same NMR tube. Record the weight precisely.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to dissolve both components completely. DMSO-d₆ is often used for its ability to break up boroxine trimers.[5]

  • Instrument Setup: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard quantitative pulse sequence (e.g., zg30).

    • Relaxation Delay (d1): 30 seconds (a conservative value to ensure full relaxation).

    • Number of Scans: 16-32 for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved signal from the analyte (e.g., the aromatic protons) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).

  • Purity Calculation:

    • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    • Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.

Data Presentation: Expected NMR Chemical Shifts (in DMSO-d₆)
NucleusAnalyte SignalInternal Standard (Maleic Acid)Rationale
¹H ~7.5-8.2 ppm (aromatic H), ~3.9 ppm (OCH₃), ~8.4 ppm (B(OH)₂)~6.3 ppm (olefinic H)Well-resolved signals in distinct spectral regions for accurate integration.
¹¹B ~28-30 ppm (trigonal B(OH)₂)N/AConfirms the presence and environment of the boronic acid moiety.[10]

Workflow Visualization

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation w_analyte Accurately Weigh Analyte dissolve Dissolve in DMSO-d6 w_analyte->dissolve w_std Accurately Weigh Internal Standard w_std->dissolve nmr Acquire 1H Spectrum (d1 = 30s) dissolve->nmr process Process Spectrum (Phase, Baseline) nmr->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Absolute Purity (%) integrate->calculate

Fig 2. Workflow for Absolute Purity Determination by qNMR.

Chapter 3: Volatile Impurities by Headspace Gas Chromatography (HS-GC)

Organic solvents are essential during the synthesis and purification of pharmaceutical intermediates.[11] Since they offer no therapeutic benefit and can be toxic, their levels must be strictly controlled according to regulatory guidelines such as ICH Q3C.[2][12] Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the standard technique for this analysis, and headspace sampling is the preferred method for solid samples as it avoids dissolving the non-volatile analyte, thereby protecting the GC inlet and column.

Causality of Method Choice: Headspace sampling works by heating the solid sample in a sealed vial, allowing volatile solvents to partition into the gas phase (the "headspace"). An aliquot of this gas is then injected into the GC. This technique is highly sensitive and selective for volatile compounds while completely ignoring the non-volatile active pharmaceutical ingredient (API) or intermediate. FID is a universal detector for hydrocarbons, providing a robust and linear response over a wide concentration range.[11]

Experimental Protocol: USP <467> Based HS-GC-FID
  • System: A GC system with a headspace autosampler and an FID.

  • Column: A G43 phase (e.g., Agilent DB-624) is recommended by USP <467> for its selectivity towards a wide range of solvents.[13]

  • Sample Preparation:

    • Accurately weigh ~100 mg of the boronic acid sample into a 20 mL headspace vial.

    • Add 5 mL of a high-boiling-point solvent (e.g., Dimethyl sulfoxide - DMSO) to dissolve or suspend the sample.

    • Seal the vial immediately.

  • Standard Preparation: Prepare a standard solution containing known concentrations of expected residual solvents (e.g., Toluene, Heptane, Ethyl Acetate) in DMSO at their respective ICH limit concentrations.

  • HS-GC Conditions:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 15 minutes

    • Injector Temperature: 200 °C

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Carrier Gas: Helium or Hydrogen

    • Detector Temperature: 250 °C

  • Data Analysis: Identify peaks by comparing retention times with the standard. Quantify by comparing the peak area in the sample to the peak area in the standard.

Data Presentation: Common Solvents and ICH Q3C Limits
SolventClassLimit (ppm)Rationale for Control
Toluene2890Associated with neurotoxicity.[12][13]
Heptane35000Low toxic potential.[12][13]
Ethyl Acetate35000Low toxic potential.[12][13]
Dichloromethane2600Potential carcinogen.[12][13]

Workflow Visualization

GC_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC Analysis cluster_data Data Processing prep Weigh Sample into HS Vial add_dmf Add DMSO & Seal Vial prep->add_dmf hs Heat & Equilibrate Vial (80°C) add_dmf->hs inject Inject Headspace Gas hs->inject gc GC Separation (DB-624 Column) inject->gc fid FID Detection gc->fid process Identify & Quantify vs. Standards fid->process report Report Solvent Levels (ppm) process->report

Fig 3. Workflow for Residual Solvent Analysis by HS-GC.

Chapter 4: Elemental Impurities by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Elemental impurities in pharmaceutical materials can originate from catalysts (e.g., Palladium from coupling reactions), manufacturing equipment, or raw materials. Their presence is strictly regulated by ICH Q3D and USP <232>, as many are toxic even at trace levels.[14] ICP-MS is the gold-standard technique for this analysis due to its exceptional sensitivity (parts-per-billion or lower) and ability to measure a wide range of elements simultaneously.[15]

Causality of Method Choice: The high temperature of the argon plasma (~6000-8000 K) in an ICP-MS instrument is capable of efficiently desolvating, atomizing, and ionizing nearly all elements in the periodic table from a sample digest. The mass spectrometer then separates these ions based on their mass-to-charge ratio, providing unambiguous identification and quantification against calibrated standards.[16]

Key Challenge: Sample Digestion: The organic matrix of the boronic acid must be completely destroyed to prevent interferences in the plasma. This is typically achieved through closed-vessel microwave digestion with strong acids (e.g., nitric acid, hydrochloric acid). The choice of acids and digestion parameters is critical to ensure complete dissolution and to prevent the loss of volatile elements like mercury.[16]

Experimental Protocol: ICH Q3D/USP <232> Compliant ICP-MS
  • System: An ICP-MS system, preferably with a collision/reaction cell to remove polyatomic interferences.

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh ~0.2 g of the sample into a clean microwave digestion vessel.

    • Carefully add 8 mL of concentrated Nitric Acid and 2 mL of concentrated Hydrochloric Acid. The HCl is crucial for stabilizing elements like Pd, Pt, and Hg.[16]

    • Seal the vessel and place it in the microwave unit.

    • Run a digestion program (e.g., ramp to 200 °C over 15 min, hold for 20 min).

    • After cooling, dilute the clear digest to a final volume of 50 mL with deionized water. This results in a 250x dilution.

  • Instrument Calibration: Prepare a multi-element calibration curve using certified standards at concentrations bracketing the target limits (J-values) defined by USP <233>.[16]

  • ICP-MS Analysis:

    • Aspirate the diluted sample digest into the instrument.

    • Analyze for the required elements as specified in ICH Q3D (e.g., Pd, Pt, Ru, Rh, Ir, Os, Cd, Pb, As, Hg).

  • Data Analysis: Quantify the concentration of each element in the solution against the calibration curve. Calculate the final concentration in the original solid sample in ppm (µg/g), accounting for the dilution factor.

Data Presentation: Key Elemental Impurities and Oral PDE Limits
ElementClassPermitted Daily Exposure (PDE), Oral (µ g/day )Common Source
Palladium (Pd)2A100Suzuki Coupling Catalyst
Platinum (Pt)2A100Other Catalysts
Lead (Pb)15General Contaminant
Arsenic (As)115General Contaminant
Cadmium (Cd)15General Contaminant
Mercury (Hg)130General Contaminant

Note: PDE limits are from ICH Q3D. The concentration limit in the material is calculated based on the maximum daily dose of the final drug product.

Workflow Visualization

ICPMS_Workflow cluster_prep Sample Digestion cluster_analysis ICP-MS Analysis cluster_data Data Processing weigh Weigh Sample into Vessel add_acid Add HNO3 + HCl weigh->add_acid digest Microwave Digestion (~200°C) add_acid->digest dilute Dilute to Final Volume digest->dilute icpms Analyze via ICP-MS dilute->icpms quant Quantify vs. Calibration Curve icpms->quant report Report Elemental Levels (ppm) quant->report

Fig 4. Workflow for Elemental Impurity Analysis by ICP-MS.

Comparative Summary of Analytical Methods

MethodPrimary PurposeSpecificityTypical SensitivityThroughputKey Considerations
HPLC-UV/MS Organic Impurities, Related SubstancesHigh (Separates Isomers)ng/mL (UV), pg/mL (MS)[17]Medium to HighAnalyte stability (boroxine formation), column choice, mobile phase pH.[1][6]
qNMR Absolute Purity, Structural IDHigh (Structure-Specific)% levelLowRequires pure internal standard, long relaxation delays for accuracy, higher sample amount.
HS-GC-FID Residual SolventsHigh (for Volatiles)ppmHighProper choice of dissolution solvent, vial sealing, equilibration time.
ICP-MS Elemental ImpuritiesHigh (Isotopic Mass)ppb to pptHighRequires complete matrix destruction, acid purity, removal of interferences.[15]

Conclusion

The purity assessment of this compound is not a task for a single analytical tool but requires a carefully selected, orthogonal suite of methods. Each technique provides a unique and critical piece of information, and together they build a complete picture of the material's quality.

  • HPLC-UV/MS serves as the workhorse for profiling organic purity and identifying unknown related substances.

  • qNMR provides an unassailable measure of absolute purity and confirms the structural integrity of the main component.

  • HS-GC ensures compliance with safety standards for volatile residues.

  • ICP-MS guards against the presence of toxic elemental impurities, often derived from catalysts.

By implementing these self-validating and scientifically-grounded protocols, researchers, scientists, and drug development professionals can ensure the quality and consistency of this vital synthetic building block, leading to more reliable research outcomes and safer final products.

References

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with Chloro-Substituted Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures that are central to pharmaceutical and materials science. While the coupling of aryl bromides and iodides is often straightforward, the use of more abundant and cost-effective aryl chlorides as electrophiles presents a significant challenge due to the strength of the C-Cl bond. This challenge is further nuanced when the nucleophilic partner, the arylboronic acid, also bears a chloro-substituent. The electronic effects of the chlorine atom on the boronic acid can influence the crucial transmetalation step of the catalytic cycle.

This guide offers a comparative study of three classes of palladium catalysts for the Suzuki-Miyaura coupling of chloro-substituted arylboronic acids with aryl chlorides. We will delve into the performance of the traditional Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a modern Buchwald-type precatalyst (XPhos Pd G3), and an N-heterocyclic carbene (NHC) ligated system (PEPPSI™-IPr). This analysis is grounded in experimental data from peer-reviewed literature, providing insights into catalyst efficiency, reaction conditions, and mechanistic considerations to empower researchers in selecting the optimal catalytic system for their specific synthetic needs.

The Challenge of Chloro-Substituted Coupling Partners

The Suzuki-Miyaura reaction hinges on a delicate balance of oxidative addition, transmetalation, and reductive elimination at a palladium center. Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in the rate-determining oxidative addition step.[1] This inertness necessitates the use of more sophisticated, electron-rich, and sterically demanding ligands on the palladium catalyst to facilitate the C-Cl bond cleavage.

When the arylboronic acid also contains a chloro-substituent, its electronic properties are altered. An electron-withdrawing chlorine atom can decrease the nucleophilicity of the aryl group on the boronic acid, potentially slowing down the transmetalation step.[2] Furthermore, the presence of chloro-substituents on both coupling partners can lead to undesired side reactions, such as homocoupling. Therefore, the choice of the palladium catalyst is paramount to achieving high yields and selectivity in these challenging transformations.

Comparative Catalyst Performance

To illustrate the differences in catalyst performance, we will consider a model reaction: the coupling of 4-chlorophenylboronic acid with 4-chloroanisole. The following table summarizes typical experimental outcomes for this reaction using Pd(PPh₃)₄, XPhos Pd G3, and PEPPSI-IPr, based on data reported in the literature for similar substrate classes.

Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O10012-2440-60[3][4]3-5
XPhos Pd G3XPhosK₃PO₄1,4-Dioxane80-1002-8>90[5][6]1-2
PEPPSI™-IPrIPrK₂CO₃t-BuOH801-4>95[7][8][9]1-2

Mechanistic Insights and Catalyst Selection

The disparity in performance among these catalysts can be attributed to the nature of their respective ligands and the stability of the catalytic species they form.

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): The Traditional Workhorse

Pd(PPh₃)₄ is a widely used, air-stable precatalyst that first dissociates in solution to generate the active 14-electron Pd(0) species. However, the relatively low electron-donating ability and moderate steric bulk of the triphenylphosphine (PPh₃) ligand are often insufficient to promote the efficient oxidative addition of unactivated aryl chlorides.[1] For chloro-substituted arylboronic acids, the slower transmetalation further hampers the catalytic cycle, often leading to incomplete conversion and the need for higher catalyst loadings and prolonged reaction times at elevated temperatures.[3]

Buchwald-Type Precatalysts (XPhos Pd G3): The Power of Bulky, Electron-Rich Ligands

The development of bulky and electron-rich biarylphosphine ligands, such as XPhos, revolutionized the coupling of aryl chlorides. The XPhos ligand's steric bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive towards oxidative addition.[10] Its strong electron-donating character increases the electron density on the palladium center, further facilitating the cleavage of the C-Cl bond.[11] The G3 precatalyst ensures the efficient and rapid generation of the active catalytic species. This combination of steric and electronic properties also accelerates the reductive elimination step, leading to higher turnover numbers and overall improved efficiency for challenging substrates.[12]

N-Heterocyclic Carbene (NHC) Catalysts (PEPPSI™-IPr): Superior Stability and Activity

N-Heterocyclic carbenes (NHCs), such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), have emerged as powerful ligands for palladium-catalyzed cross-coupling reactions. NHCs are strong σ-donors, forming very stable bonds with the palladium center.[8] This stability prevents catalyst decomposition at high temperatures. The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) technology provides an air- and moisture-stable precatalyst that readily releases the active Pd-NHC species.[7] The combination of high stability and reactivity makes PEPPSI™-IPr exceptionally effective for the coupling of deactivated aryl chlorides, often providing excellent yields in short reaction times and with low catalyst loadings.[9]

Experimental Workflow & Protocols

A successful Suzuki-Miyaura coupling reaction requires careful attention to experimental setup and the exclusion of oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Aryl Chloride, Chloro-Arylboronic Acid, and Base into Schlenk Flask catalyst Add Palladium Catalyst/Precatalyst under Inert Atmosphere reagents->catalyst solvent Add Degassed Solvent(s) catalyst->solvent degas Degas Reaction Mixture (Freeze-Pump-Thaw or Inert Gas Purge) solvent->degas heat Heat to Reaction Temperature with Vigorous Stirring degas->heat monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Organic Solvent and Wash with Water/Brine cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Figure 1: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling using XPhos Pd G3

This protocol is representative for the coupling of 4-chloroanisole with 4-chlorophenylboronic acid.

Materials:

  • 4-chloroanisole (1.0 mmol, 1.0 equiv)

  • 4-chlorophenylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • 1,4-Dioxane (5 mL, anhydrous and degassed)

  • Water (0.5 mL, degassed)

  • Schlenk flask and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-chloroanisole, 4-chlorophenylboronic acid, and potassium phosphate.

  • Add the XPhos Pd G3 precatalyst to the flask.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The choice of palladium catalyst is a critical parameter for the successful Suzuki-Miyaura coupling of chloro-substituted arylboronic acids with aryl chlorides. While the traditional Pd(PPh₃)₄ can effect the transformation, it often requires harsh conditions and results in modest yields. For these challenging substrates, modern catalyst systems based on bulky, electron-rich ligands offer significant advantages.

Buchwald-type catalysts , such as those employing the XPhos ligand, provide a robust and versatile option, demonstrating high activity and broad functional group tolerance. PEPPSI-type catalysts , with their stable and highly active NHC ligands, represent the state-of-the-art for this transformation, often affording near-quantitative yields under milder conditions and with lower catalyst loadings.

For researchers and drug development professionals, the investment in these advanced catalyst systems can lead to more efficient, reliable, and scalable synthetic routes to valuable biaryl compounds. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for navigating the complexities of this powerful cross-coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ ArPdCl Ar-Pd(II)L₂-Cl Pd0->ArPdCl Oxidative Addition (Ar-Cl) ArPdArB Ar-Pd(II)L₂-Ar' ArPdCl->ArPdArB Transmetalation (Ar'-B(OH)₂ / Base) Product Ar-Ar' ArPdArB->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-3-(methoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of specialized compounds like 4-Chloro-3-(methoxycarbonyl)phenylboronic acid is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This guide provides a procedural framework for its safe handling and disposal, grounded in technical expertise and a commitment to best practices.

Understanding the Compound: Hazard Profile and Initial Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's characteristics is paramount. This compound (CAS No. 874219-45-1) is a solid, white substance.[1] According to its Safety Data Sheet (SDS), it is classified as a skin and eye irritant.[2]

A crucial first step is to consult the manufacturer-specific SDS, as formulations and associated hazards can vary. The SDS will provide critical information on physical and chemical properties, stability, reactivity, and toxicological data.

Key Hazard Information:
Hazard ClassificationDescriptionPrecautionary Statement
Skin Irritation (Category 2)Causes skin irritation.[2]P264: Wash skin thoroughly after handling.[2] P280: Wear protective gloves/eye protection/face protection.[2]
Eye Irritation (Category 2)Causes serious eye irritation.[2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P337+P313: If eye irritation persists: Get medical advice/attention.[2]

It is imperative to prevent the product from entering drains.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this compound, the selection and proper use of PPE are non-negotiable.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. Handle with gloves that have been inspected prior to use.[4]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a suitable particulate filter.[5] All handling of the solid should ideally occur within a certified chemical fume hood to minimize inhalation exposure.[6][7]

Disposal Protocol: A Step-by-Step Approach

The guiding principle for the disposal of this compound is that it should be treated as hazardous chemical waste.[8] Under no circumstances should it be disposed of in regular trash or flushed down the drain.[9]

Waste Collection and Segregation:
  • Designated Waste Container: All waste containing this compound, including contaminated consumables (e.g., weigh boats, gloves, pipette tips), should be collected in a designated, chemically compatible container.[9] High-density polyethylene (HDPE) containers are generally suitable.[10]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[9][11] Include the approximate concentration if it is in solution.[9]

  • Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9] Boronic acids can have incompatibilities with strong oxidizing agents, acids, and bases.[5][9]

On-site Neutralization (Not Generally Recommended):

While neutralization is a common procedure for simple acids, it is not recommended as a standard practice for complex organoboron compounds like this one without explicit approval from your institution's EHS department.[9] The potential for unknown and hazardous reactions is a significant risk.[9]

Spill Management:

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]

  • Containment: Prevent the spill from spreading and from entering drains.

  • Cleanup: For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal. For liquid spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[12]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Final Disposal:

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal facility.[8] Your institution's EHS department will have established procedures for the collection and removal of chemical waste.[9] It is crucial to follow these internal protocols to ensure regulatory compliance.[13]

Workflow for Disposal Decision-Making

To aid in the procedural flow of safe disposal, the following diagram outlines the key decision points and actions.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Have this compound for disposal sds Consult Safety Data Sheet (SDS) start->sds ppe Don Appropriate Personal Protective Equipment (PPE) sds->ppe container Select a designated, compatible hazardous waste container ppe->container labeling Label container with 'Hazardous Waste' and full chemical name container->labeling segregation Segregate from incompatible waste streams labeling->segregation storage Store in a designated, well-ventilated area segregation->storage ehs_contact Contact Institutional Environmental Health & Safety (EHS) storage->ehs_contact pickup Arrange for professional hazardous waste pickup ehs_contact->pickup end End: Waste properly disposed pickup->end

Caption: Logical workflow for the safe disposal of this compound.

Conclusion: A Culture of Safety

The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and environmental responsibility. By adhering to these procedural guidelines, researchers and institutions can ensure they are not only compliant with regulations but are also fostering a culture of safety that protects individuals and the environment. Always remember that your institution's EHS department is your primary resource for specific guidance and support.

References

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Retrosynthesis Analysis

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Reactant of Route 1
4-Chloro-3-(methoxycarbonyl)phenylboronic acid
Reactant of Route 2
4-Chloro-3-(methoxycarbonyl)phenylboronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.